Oleoylcarnitine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H47NO4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
IPOLTUVFXFHAHI-LUTOIHIRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Significance of Oleoylcarnitine in Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylcarnitine (B228390), an acyl ester of carnitine and oleic acid, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1] This guide provides a comprehensive technical overview of the significance of oleoylcarnitine in mitochondrial function, detailing its role in bioenergetics, the enzymatic processes it undergoes, and its implications in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key metabolite.
Core Concepts: The Carnitine Shuttle and Beta-Oxidation
The primary function of oleoylcarnitine is intrinsically linked to the carnitine shuttle , a critical transport system that facilitates the entry of long-chain fatty acids (LCFAs) like oleic acid across the inner mitochondrial membrane, which is otherwise impermeable to them.[2] Once inside the mitochondrial matrix, these LCFAs undergo β-oxidation , a catabolic process that breaks them down to produce acetyl-CoA, NADH, and FADH2, which are essential substrates for the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) for ATP production.[3]
The Carnitine Shuttle Pathway
The transport of oleoyl-CoA into the mitochondrial matrix is a multi-step process involving three key enzymes:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA to oleoylcarnitine.[4] This is the rate-limiting step in long-chain fatty acid oxidation.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of oleoylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[5]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts oleoylcarnitine back to oleoyl-CoA and free carnitine.[6] The regenerated oleoyl-CoA is now available for β-oxidation.
Beta-Oxidation Pathway
Once oleoyl-CoA is in the mitochondrial matrix, it enters the β-oxidation spiral. Each cycle of β-oxidation involves four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For oleoyl-CoA (an 18-carbon monounsaturated fatty acid), this process is repeated until the entire chain is converted to acetyl-CoA, with an additional isomerization step required to handle the double bond.
Quantitative Data on Enzyme Kinetics
The efficiency of oleoylcarnitine metabolism is determined by the kinetic properties of the carnitine shuttle enzymes.
| Enzyme | Substrate | Vmax | K0.5 / Km | Organism/Tissue | Dietary Condition | Reference |
| CPT I | Oleoyl-CoA | ~1.8 nmol/min/mg protein | ~1.5 µM | Rat Liver Mitochondria | Low-Fat Diet | [1] |
| CPT I | Oleoyl-CoA | ~2.5 nmol/min/mg protein | ~2.5 µM | Rat Liver Mitochondria | High Olive Oil Diet | [1] |
| CPT I | Oleoyl-CoA | ~3.0 nmol/min/mg protein | ~4.0 µM | Rat Liver Mitochondria | High Safflower Oil Diet | [1] |
| CPT II | Palmitoyl-CoA | 11.2 ± 0.6 µmol/min/mg | 18.0 ± 2.0 µM | Human (recombinant) | - | [7] |
| CPT II | L-Carnitine | 10.8 ± 0.5 µmol/min/mg | 5.0 ± 0.5 mM | Human (recombinant) | - | [7] |
Oleoylcarnitine and Mitochondrial Signaling Pathways
Beyond its role in bioenergetics, oleoylcarnitine and its precursors can influence cellular signaling pathways that modulate mitochondrial function and inflammatory responses.
PPARα-Mediated Regulation of CPT1
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. Long-chain fatty acids, including oleic acid, are known ligands for PPARα. Activation of PPARα leads to the upregulation of CPT1 gene expression, thereby increasing the capacity for fatty acid oxidation.[8] However, there is also evidence to suggest that long-chain fatty acids can regulate CPT1 expression through PPARα-independent pathways.[9]
Activation of Proinflammatory Signaling by Long-Chain Acylcarnitines
Elevated levels of long-chain acylcarnitines, which can occur in metabolic disorders such as insulin (B600854) resistance and type 2 diabetes, have been shown to activate proinflammatory signaling pathways.[10] This can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade. Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines, further contributing to cellular stress and impaired mitochondrial function.[11]
Experimental Protocols
Measurement of CPT1 Activity
This protocol is adapted for measuring CPT1 activity in isolated mitochondria or permeabilized cells using a Seahorse XF Analyzer.[12]
Workflow:
Methodology:
-
Preparation of Biological Material: Isolate mitochondria from tissue or culture cells and permeabilize the plasma membrane with a suitable agent (e.g., saponin).
-
Seeding: Seed the permeabilized cells or isolated mitochondria into a Seahorse XF plate at an optimized density.
-
Assay Medium: Replace the culture or isolation medium with a mitochondrial assay medium containing substrates for fatty acid oxidation, such as palmitoyl-CoA (as a proxy for oleoyl-CoA) and L-carnitine.
-
Basal Respiration: Measure the basal oxygen consumption rate (OCR) using the Seahorse XF Analyzer.
-
CPT1 Inhibition: Inject etomoxir, a specific inhibitor of CPT1, into the wells.
-
Post-inhibition Respiration: Measure the OCR after the addition of etomoxir.
-
Data Analysis: The difference in OCR before and after the addition of etomoxir represents the CPT1-dependent respiration.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to quantitatively assess changes in ΔΨm.
Workflow:
Methodology:
-
Cell Culture: Culture cells of interest on a suitable imaging plate (e.g., glass-bottom dish).
-
Dye Loading: Incubate the cells with a low concentration of TMRM in a non-quenching mode to allow the dye to accumulate in the mitochondria in a potential-dependent manner.
-
Treatment: Treat the cells with the desired concentrations of oleoylcarnitine or appropriate controls.
-
Image Acquisition: Acquire fluorescent images of the cells using a fluorescence microscope equipped with the appropriate filter sets for TMRM.
-
Image Analysis: Use image analysis software to segment the mitochondria and quantify the average TMRM fluorescence intensity within the mitochondrial regions.
-
Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. For quantitative measurements, calibration with known ionophores is required.
Conclusion and Future Directions
Oleoylcarnitine is a central player in mitochondrial fatty acid metabolism. Its efficient transport and oxidation are crucial for maintaining cellular energy homeostasis. Dysregulation of oleoylcarnitine metabolism and accumulation of long-chain acylcarnitines are implicated in the pathophysiology of various metabolic diseases, often through the activation of inflammatory signaling pathways that lead to mitochondrial dysfunction.
For drug development professionals, the enzymes of the carnitine shuttle, particularly CPT1, represent attractive therapeutic targets for modulating fatty acid oxidation in conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers. Further research is warranted to fully elucidate the specific quantitative effects of oleoylcarnitine on mitochondrial respiration and membrane potential, and to further unravel the intricate signaling networks it influences. The development of more specific and potent modulators of the carnitine shuttle holds significant promise for future therapeutic interventions.
References
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F [mdpi.com]
- 7. Mitochondrial membrane damage during aging process in rat heart: potential efficacy of L-carnitine and DL alpha lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proinflammatory NFkB signalling promotes mitochondrial dysfunction in skeletal muscle in response to cellular fuel overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Life cell quantification of mitochondrial membrane potential at the single organelle level - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Oleoylcarnitine-d9
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Oleoylcarnitine-d9. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds in metabolic research.
Chemical Structure and Properties
This compound is the deuterated form of oleoylcarnitine (B228390), a key intermediate in the mitochondrial transport of oleic acid for β-oxidation. The "d9" designation indicates that nine hydrogen atoms on the trimethylammonium group of the carnitine moiety have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous oleoylcarnitine.
The structure of this compound is as follows:
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C25H38D9NO4 | Avanti Polar Lipids |
| Formula Weight | 434.71 | Avanti Polar Lipids |
| Exact Mass | 434.41 | Avanti Polar Lipids |
| CAS Number | 2847775-85-1 | Avanti Polar Lipids |
| Non-deuterated Monoisotopic Molecular Weight | 426.35778545 | HMDB |
Biological Role and Signaling Pathways
Oleoylcarnitine is an acylcarnitine that facilitates the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix where it undergoes β-oxidation to produce energy in the form of ATP. This process is crucial for cellular energy homeostasis.
Fatty Acid β-Oxidation Pathway
The transport of long-chain fatty acids into the mitochondria is a critical step for their metabolism. This process, known as the carnitine shuttle, involves the conversion of fatty acyl-CoAs to acylcarnitines, their transport across the mitochondrial membrane, and their reconversion to fatty acyl-CoAs within the mitochondrial matrix.
Inflammatory Signaling
Recent studies have suggested that elevated levels of long-chain acylcarnitines, including oleoylcarnitine, may be associated with inflammatory responses. The proposed mechanism involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Experimental Protocols
This compound is primarily used as an internal standard in mass spectrometry-based quantitative analysis. The following are detailed methodologies for its use in LC-MS/MS and general guidelines for NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is adapted from established methods for the analysis of long-chain acylcarnitines in biological matrices.[1][2]
3.1.1. Sample Preparation
-
Plasma/Serum Extraction:
-
To 100 µL of plasma or serum, add 300 µL of methanol (B129727) containing the this compound internal standard at a known concentration.
-
Vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer 100 µL of the supernatant to a new vial.
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex.
-
3.1.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then re-equilibrate. A sample gradient could be:
-
0-1 min: 10% B
-
1-7 min: Linear gradient to 95% B
-
7-8 min: Hold at 95% B
-
8-9 min: Return to 10% B
-
9-12 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): For this compound, this will be the [M+H]+ ion, which is approximately m/z 435.4. For the endogenous, non-deuterated oleoylcarnitine, the precursor ion is approximately m/z 426.4.
-
Product Ion (Q3): A common product ion for acylcarnitines is m/z 85, which corresponds to the carnitine backbone fragment.
-
Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.
3.1.4. Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
While this compound is primarily used for mass spectrometry, NMR can be used for structural confirmation and purity assessment.
3.2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For acylcarnitines, methanol-d4 (B120146) or a mixture of methanol-d4 and deuterium oxide (D2O) is often used.
-
Concentration: For a 1H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration may be necessary.
-
Filtration: To ensure a high-quality spectrum, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard: An internal reference standard such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be added for chemical shift referencing.
3.2.2. Data Acquisition
-
Standard 1D 1H and 13C NMR spectra should be acquired.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of proton and carbon signals.
-
Due to the d9 labeling on the trimethylammonium group, the characteristic singlet peak around 3.2 ppm in the 1H NMR spectrum of non-deuterated acylcarnitines will be absent.
Conclusion
This compound is an essential tool for the accurate quantification of oleoylcarnitine in biological systems. Its use as an internal standard in LC-MS/MS analysis allows for the correction of matrix effects and variations in sample preparation and instrument response. Understanding its chemical properties and the analytical methods for its use is crucial for researchers in the field of metabolomics and drug development. The involvement of its non-deuterated counterpart in fatty acid metabolism and inflammatory signaling highlights the importance of accurate quantification to further elucidate its role in health and disease.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated acylcarnitines. These isotopically labeled compounds are indispensable as internal standards for mass spectrometry-based quantitative analysis in metabolomics, clinical diagnostics, and drug development. This document details common synthetic methodologies, purification protocols, and analytical characterization techniques.
Introduction to Deuterated Acylcarnitines
Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles is a key diagnostic tool for inborn errors of metabolism. Deuterated acylcarnitines, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal internal standards for mass spectrometry (MS) because they are chemically identical to their endogenous counterparts but have a distinct, higher mass. This allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
The most common positions for deuterium labeling are on the acyl chain or the N-trimethyl group of the carnitine moiety. The choice of labeling position depends on the specific application and the desired mass shift.
Synthesis of Deuterated Acylcarnitines
The synthesis of deuterated acylcarnitines typically involves the esterification of L-carnitine with a deuterated acylating agent. The general synthetic scheme is outlined below.
General Synthetic Pathway
The primary method for synthesizing acylcarnitines is the acylation of the hydroxyl group of L-carnitine. This can be achieved using a deuterated acyl chloride or by activating a deuterated carboxylic acid.
Methodological & Application
Application Notes and Protocols for Acylcarnitine Profiling by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The profiling of acylcarnitines in biological matrices such as plasma, serum, and tissues provides a valuable diagnostic and research tool for studying inherited metabolic disorders, as well as complex diseases like type 2 diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive and quantitative analysis of acylcarnitines. This technique offers high sensitivity and specificity, and crucially, the ability to separate isomeric and isobaric species that cannot be resolved by direct infusion mass spectrometry alone.[2][5]
These application notes provide detailed protocols for the extraction and analysis of acylcarnitines from biological samples using LC-MS/MS, guidance on data interpretation, and an overview of their role in cellular signaling pathways.
Experimental Protocols
Protocol 1: Quantitative Analysis of Acylcarnitines in Plasma/Serum without Derivatization
This protocol is adapted from a rapid and simple method for the analysis of underivatized acylcarnitines.[6]
Materials:
-
Plasma or serum samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (IS) solution (e.g., a mix of stable isotope-labeled acylcarnitines)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 reversed-phase column
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 300 µL of methanol containing the internal standard mixture.
-
Vortex for 10 seconds to precipitate proteins.
-
Incubate for 10 minutes at ambient temperature.
-
Centrifuge at 4000 rpm for 10 minutes.[6]
-
Transfer 100 µL of the supernatant to a new tube containing 900 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[6]
LC-MS/MS Conditions:
-
Column: Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient tailored to separate the acylcarnitines of interest. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for each acylcarnitine and internal standard. The precursor ion is typically [M+H]+, and a common product ion is m/z 85, corresponding to the carnitine moiety.
Protocol 2: Comprehensive Acylcarnitine Profiling with Butyl-Ester Derivatization
This protocol is based on a method designed for the quantification of a broad range of acylcarnitines, including isomeric and low-abundance species.[2] Derivatization to butyl esters improves chromatographic retention and separation of short-chain acylcarnitines.
Materials:
-
Plasma, serum, or tissue homogenate
-
Methanol (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Internal standard (IS) solution
-
Microcentrifuge tubes
-
Heating block or incubator
-
Nitrogen evaporator
Sample Preparation:
-
For plasma, use 10 µL dissolved in 100 µL of ice-cold methanol containing the internal standard mixture.[2]
-
For tissues, homogenize the tissue in a suitable buffer and then extract with methanol.
-
Vortex the sample and then evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[2]
-
Incubate at 60°C for 20 minutes with shaking.[2]
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100-200 µL of the initial mobile phase (e.g., methanol/water mixture).[2]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A suitable C18 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A gradient program designed to resolve the butylated acylcarnitine esters.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer in positive ESI mode.
-
Detection: MRM mode, monitoring specific transitions for each butylated acylcarnitine.
Data Presentation
The following tables summarize representative quantitative data for acylcarnitine concentrations in human plasma. These values can vary depending on factors such as age, diet, and physiological state.
Table 1: Representative Concentrations of Acylcarnitines in Human Plasma
| Acylcarnitine | Abbreviation | Typical Concentration Range (µM) |
| Free Carnitine | C0 | 20 - 60 |
| Acetylcarnitine | C2 | 2 - 10 |
| Propionylcarnitine | C3 | 0.1 - 0.5 |
| Butyrylcarnitine | C4 | 0.05 - 0.3 |
| Isovalerylcarnitine | C5 | 0.02 - 0.2 |
| Octanoylcarnitine (B1202733) | C8 | 0.01 - 0.1 |
| Myristoylcarnitine | C14 | 0.01 - 0.05 |
| Palmitoylcarnitine | C16 | 0.02 - 0.1 |
| Stearoylcarnitine | C18 | 0.01 - 0.05 |
| Oleoylcarnitine | C18:1 | 0.05 - 0.3 |
Note: These are approximate ranges and should be established for each specific laboratory and population.
Mandatory Visualizations
Experimental Workflow
Caption: General Experimental Workflow for LC-MS/MS Acylcarnitine Profiling.
Acylcarnitine Metabolism and Signaling
Caption: Acylcarnitine Metabolism and Pro-inflammatory Signaling.
Discussion
The LC-MS/MS methods described provide robust and sensitive platforms for the quantification of acylcarnitines. The choice between a derivatization or non-derivatization protocol depends on the specific acylcarnitines of interest and the required throughput. Non-derivatization methods are generally faster and simpler, while derivatization can improve the chromatographic separation of short-chain, more polar acylcarnitines.[7][8]
Accurate quantification of acylcarnitines is crucial for the diagnosis of inborn errors of metabolism, where characteristic profiles of specific acylcarnitines are indicative of enzymatic defects in fatty acid oxidation.[9][10] For instance, elevated levels of octanoylcarnitine (C8) are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[11]
Beyond inherited disorders, acylcarnitine profiling is increasingly applied in clinical research to understand the metabolic basis of complex diseases.[12] Elevated levels of certain long-chain acylcarnitines have been associated with insulin (B600854) resistance and type 2 diabetes, potentially due to incomplete fatty acid oxidation.[13] Furthermore, studies have shown that specific acylcarnitines, such as tetradecanoylcarnitine (B609379) (C14-carnitine), can activate pro-inflammatory signaling pathways, potentially through pattern recognition receptors and the MyD88-dependent pathway, leading to the phosphorylation of JNK and ERK and the expression of pro-inflammatory cytokines.[13][14][15] This links dysregulated fatty acid metabolism to inflammatory processes implicated in various metabolic diseases.
References
- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. sciex.com [sciex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitine Metabolomic Profiles Inform Clinically-Defined Major Depressive Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Application Note: Quantitative Analysis of Oleoylcarnitine in Biological Matrices using Oleoylcarnitine-d9 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as essential biomarkers for diagnosing and monitoring inherited metabolic disorders.[1][2][3] Specifically, long-chain acylcarnitines like oleoylcarnitine (B228390) are vital for transporting fatty acids into the mitochondria for β-oxidation.[1][4] Accurate and precise quantification of these molecules in biological fluids is paramount for both clinical diagnostics and metabolic research.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acylcarnitines.[4][5] However, the accuracy of LC-MS/MS quantification can be affected by matrix effects, variations in sample preparation, and instrument performance. The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.[6] Oleoylcarnitine-d9, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard. It shares identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby enabling highly accurate quantification.
This document provides a detailed protocol for the quantification of oleoylcarnitine in plasma and tissue samples using this compound as an internal standard.
Principle
The methodology is based on the principle of stable isotope dilution. A known quantity of this compound is added to the biological sample at the beginning of the preparation process.[7][8] The deuterated standard and the endogenous analyte are extracted, and if necessary, derivatized simultaneously. During LC-MS/MS analysis, the analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference. The ratio of the peak area of the endogenous oleoylcarnitine to the peak area of this compound is used to calculate the concentration of the analyte from a calibration curve. This ratiometric measurement corrects for sample loss during preparation and fluctuations in instrument response.
Experimental Protocols
Materials and Reagents
-
Standards: Oleoylcarnitine, this compound (Internal Standard)
-
Solvents:
-
Methanol (B129727) (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Water (LC-MS grade)
-
n-Butanol (99.7%)[9]
-
-
Reagents:
-
Biological Samples: Plasma, Serum, or Tissue Homogenates
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oleoylcarnitine and this compound in methanol. Store at -20°C.
-
Working Standard Solutions:
-
Calibration Standards: Serially dilute the oleoylcarnitine stock solution with methanol:water (1:1) to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation
This protocol is adapted for plasma and tissue samples.[1]
For Plasma/Serum Samples:
-
Pipette 10 µL of plasma into a clean microcentrifuge tube.
-
Add 100 µL of ice-cold methanol containing the this compound internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
For Tissue Samples:
-
Weigh approximately 40 mg of frozen tissue and grind it into a fine powder in liquid nitrogen using a mortar and pestle.
-
Add 1,800 µL of ice-cold methanol containing the this compound internal standard.
-
Homogenize the sample using a tissue lyser.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
Derivatization (Butylation)
Derivatization to butyl esters can improve chromatographic properties and ionization efficiency.[1][5]
-
Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.
-
Incubate the mixture at 65°C for 15 minutes.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are based on established methods for acylcarnitine analysis.[1][9]
-
Liquid Chromatography (LC):
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) or equivalent.[1]
-
Column Temperature: 50°C.[1]
-
Mobile Phase A: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in water.[1]
-
Mobile Phase B: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
-
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 0.5 | 100 | 0 |
| 3.0 | 65 | 35 |
| 6.0 | 65 | 35 |
| 9.7 | 40 | 60 |
| 10.7 | 5 | 95 |
| 11.2 | 5 | 95 |
| 18.5 | 100 | 0 |
| 22.0 | 100 | 0 |
-
Mass Spectrometry (MS/MS):
Data Presentation: Quantitative Parameters
The following table summarizes the MRM transitions for the quantitative analysis of butylated oleoylcarnitine and its internal standard. The precursor ion corresponds to the [M+H]+ of the butylated form, and the product ion at m/z 85 is a characteristic fragment of the carnitine moiety.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Oleoylcarnitine-Butyl Ester | 482.5 | 85.1 | 50 | 35 |
| This compound-Butyl Ester (IS) | 491.5 | 85.1 | 50 | 35 |
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous oleoylcarnitine and the this compound internal standard in the chromatograms.
-
Calculate Peak Area Ratio: Determine the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantify Unknowns: Calculate the concentration of oleoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Oleoylcarnitine Quantification.
Fatty Acid Transport Pathway Diagram
Caption: Role of Carnitine in Fatty Acid Transport.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Oleoylcarnitine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoylcarnitine (B228390) (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of oleic acid, a monounsaturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. The quantification of oleoylcarnitine in biological samples such as plasma, serum, and tissue is essential for studying fatty acid metabolism, diagnosing inherited metabolic disorders like Carnitine Palmitoyltransferase II (CPT II) deficiency, and investigating its role as a potential biomarker in various diseases, including metabolic syndrome and cardiovascular conditions.[1][2][3][4][5] This document provides detailed protocols for the sensitive and robust quantification of oleoylcarnitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physiological Role and Signaling Pathway
Oleoylcarnitine is a key metabolite in the fatty acid oxidation pathway. Long-chain fatty acids, such as oleic acid, are first activated to their acyl-CoA esters in the cytoplasm. These acyl-CoAs are then converted to acylcarnitines by Carnitine Palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane. The resulting acylcarnitine, including oleoylcarnitine, is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which then enters the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle and subsequent ATP production.[6][7][8][9]
References
- 1. bevital.no [bevital.no]
- 2. Quantification of free carnitine, individual short- and medium-chain acylcarnitines, and total carnitine in plasma by high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Carnitine deficiency of human skeletal muscle with associated lipid storage myopathy: a new syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 8. Plasma acylcarnitine concentrations reflect the acylcarnitine profile in cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine in Human Muscle Bioenergetics: Can Carnitine Supplementation Improve Physical Exercise? - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for acylcarnitine analysis
An increasing body of research highlights the critical role of acylcarnitines as biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] Accurate quantification of these metabolites is paramount for clinical diagnosis and metabolic research. The journey from a raw biological sample—be it plasma, urine, or a dried blood spot—to an analyzable extract requires meticulous sample preparation. This crucial step aims to remove interfering substances like proteins and salts, concentrate the analytes of interest, and enhance their detection by analytical instruments, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
This document provides detailed application notes and protocols for the most common sample preparation techniques employed in acylcarnitine analysis, tailored for researchers, scientists, and drug development professionals.
Key Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the specific acylcarnitines being targeted, the desired level of throughput, and the analytical method used. The primary methods include Protein Precipitation, Solid-Phase Extraction, and specific protocols for Dried Blood Spots, often coupled with derivatization to improve analytical sensitivity and chromatographic separation.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological fluids like plasma or serum. It is widely used for its simplicity and suitability for high-throughput applications.[4] The principle involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample. This disrupts the hydration layer around the proteins, causing them to precipitate out of the solution.[4]
Experimental Protocol: Protein Precipitation of Plasma Samples
This protocol is adapted from methods developed for the rapid measurement of plasma acylcarnitines by LC-MS/MS without derivatization.[3][5]
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN), ice-cold
-
Stable isotope-labeled internal standards (SIL-IS) in methanol
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
-
Pipettes and tips
-
LC-MS vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of the SIL-IS working solution to each sample. This is crucial for accurate quantification.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample (a 3:1 or 4:1 solvent-to-sample ratio is common).[4]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully collect the supernatant containing the acylcarnitines and transfer it to a clean tube or an LC-MS vial.
-
Evaporation & Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of 80:20 methanol:water) to concentrate the analytes.[7]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow for acylcarnitine extraction from plasma using protein precipitation.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. For acylcarnitines, which are quaternary ammonium (B1175870) compounds, cation-exchange SPE is particularly effective.[8][9] This method provides cleaner extracts than PPT, reducing matrix effects and improving sensitivity.[10]
Experimental Protocol: Cation-Exchange SPE for Urine/Plasma
This protocol is based on methods utilizing strong cation-exchange cartridges for the isolation of acylcarnitines.[10][11]
Materials:
-
Urine or deproteinized plasma samples
-
Strong cation-exchange (SCX) SPE cartridges (e.g., 500 mg)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Deionized water
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Elution solvent (e.g., 5% NH₄OH in methanol)
-
Internal standards
-
Vortex mixer, centrifuge
Procedure:
-
Sample Pre-treatment:
-
Urine: Thaw, vortex, and centrifuge the urine sample to remove particulates. Dilute the sample (e.g., 1:5 or 1:50) with water as needed, especially for patients with suspected high acylcarnitine levels.[10]
-
Plasma: Perform an initial protein precipitation step as described previously. Use the resulting supernatant for the SPE procedure.
-
-
Internal Standard Spiking: Add SIL-IS to the pre-treated sample.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SCX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained, neutral, and acidic interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution: Elute the acylcarnitines from the cartridge by passing 2-3 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the sorbent bed. Collect the eluate in a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: The sample is ready for injection.
Workflow for Solid-Phase Extraction
Caption: Workflow for acylcarnitine purification from biofluids using SPE.
Dried Blood Spot (DBS) Extraction and Derivatization
DBS analysis is the cornerstone of newborn screening programs for metabolic disorders.[7] The procedure involves punching a small disc from the blood spot, extracting the analytes, and often derivatizing them to enhance their analytical properties. Butylation is a common derivatization technique that converts the carboxyl group of acylcarnitines into butyl esters, which improves their chromatographic behavior and ionization efficiency in MS.[6][12]
Experimental Protocol: DBS Extraction and Butylation
This protocol is a representative workflow for newborn screening applications.[6][7]
Materials:
-
Dried blood spot cards
-
Hole puncher (e.g., 3.2 mm)
-
96-well microtiter plates or microcentrifuge tubes
-
Extraction solution (Methanol containing appropriate SIL-IS)
-
Plate shaker
-
Nitrogen evaporator
-
Derivatizing agent (e.g., 3 N Butanolic HCl, prepared by adding acetyl chloride to n-butanol)[12]
-
Heating block or incubator (60-65°C)
-
Reconstitution solvent (e.g., 80:20 Methanol:Water)
Procedure:
-
DBS Punching: Punch a 3.2 mm disc from the DBS card into a well of a 96-well plate or a microcentrifuge tube. Include blank paper discs for negative controls.
-
Extraction: Add 100 µL of the methanolic extraction solution containing SIL-IS to each well.
-
Incubation: Seal the plate and shake it on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.[7]
-
Supernatant Transfer: Centrifuge the plate/tubes and transfer the supernatant to a new, clean plate/tube.
-
Evaporation: Dry the extract completely under a stream of nitrogen at 40-50°C.
-
Derivatization (Butylation):
-
Final Evaporation: After incubation, evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of reconstitution solvent.
-
Analysis: The sample is ready for injection, typically using flow injection analysis (FIA) or LC-MS/MS.
Workflow for DBS Extraction and Derivatization
Caption: Workflow for acylcarnitine analysis from dried blood spots (DBS).
Quantitative Data Summary
The performance of a sample preparation method is assessed by parameters such as recovery, precision (reproducibility), and matrix effect. The following tables summarize quantitative data reported for various acylcarnitine analysis methods.
Table 1: Performance of Protein Precipitation Methods
| Matrix | Method | Analyte(s) | Recovery (%) | Precision (CV%) | Reference |
| Plasma | ACN Precipitation | Multiple Acylcarnitines | 84 - 112 | Between-day: 4.4 - 14.2 | [3] |
| Plasma | Methanol Precipitation | C0, C2, C8, C16 | 98 - 105 | Day-to-day: < 18 | [11][13] |
| Whole Blood | Methanol/Formic Acid | 12 Acylcarnitines | Not Specified | Overall: < 10 | [14][15] |
Table 2: Performance of Solid-Phase Extraction Methods
| Matrix | Method | Analyte(s) | Recovery (%) | Precision (CV%) | Reference |
| Plasma | Online SPE (Cation Exchange) | C0, C2, C8, C16 | 98 - 105 | Day-to-day: < 18 | [11][13] |
| Plasma/Urine | Mixed-Mode SPE | 66 Acylcarnitines | Not Specified | Not Specified | [10] |
| Urine | Cation Exchange SPE | Various Acylcarnitines | Not Specified | Not Specified | [8][9] |
Table 3: Performance of Derivatization-Based Methods
| Matrix | Method | Analyte(s) | Recovery (%) | Precision (CV%) | Reference |
| Plasma/Tissues | Methanol Extraction + Butylation | 56 Acylcarnitines | Not Specified | Not Specified | [12] |
| Dried Blood Spots | Methanol Extraction + Butylation | 37 Acylcarnitines | Not Specified | Not Specified | [7] |
| Urine | ACN Precipitation + Butylation | Various Acylcarnitines | Not Specified | Not Specified | [6] |
References
- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Oleoylcarnitine-d9 in Newborn Screening Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oleoylcarnitine-d9 as an internal standard in newborn screening for inborn errors of metabolism. This document outlines the underlying metabolic pathways, detailed experimental protocols for sample analysis, and relevant quantitative data.
Introduction
Newborn screening is a critical public health initiative aimed at the early detection of congenital metabolic disorders, allowing for timely intervention to prevent severe health complications.[1] Tandem mass spectrometry (MS/MS) has become the gold standard for newborn screening, enabling the simultaneous analysis of multiple metabolites, including acylcarnitines, from a single dried blood spot (DBS).[2][3][4]
Acylcarnitines are essential intermediates in the metabolism of fatty acids and certain amino acids.[5][6] Oleoylcarnitine (B228390), an 18-carbon monounsaturated acylcarnitine, is a key biomarker for disorders of long-chain fatty acid oxidation. The accurate quantification of oleoylcarnitine is crucial for the diagnosis of these conditions. To ensure the precision and reliability of these measurements, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass.
Metabolic Pathway of Long-Chain Fatty Acid Oxidation
Long-chain fatty acids, such as oleic acid, are a major source of energy for the body, particularly for cardiac and skeletal muscle.[3] Before they can be broken down for energy production within the mitochondria, they must be transported from the cytoplasm into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system.
Initially, long-chain fatty acids are activated to their coenzyme A (CoA) esters (e.g., oleoyl-CoA) in the cytoplasm.[7] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of the long-chain acyl-CoA to its corresponding acylcarnitine, in this case, oleoylcarnitine.[7][8] Oleoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7][9] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts oleoylcarnitine back to oleoyl-CoA, which can then enter the β-oxidation pathway to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.[7][8]
Quantitative Data
The concentration of oleoylcarnitine in newborn dried blood spots can vary depending on factors such as gestational age and diet.[6][10] The use of a deuterated internal standard like this compound allows for accurate quantification across a range of concentrations.
| Analyte | Sample Type | Mean Concentration (Umbilical Cord Blood) | Postnatal Increase (First Week) | Reference |
| Oleoylcarnitine (C18:1) | Dried Blood Spot | 0.28 µmol/L | 109% | [6] |
Table 1: Representative concentrations of Oleoylcarnitine in newborn dried blood spots.
For accurate quantification, this compound is added to the extraction solvent at a known concentration. While the optimal concentration may vary slightly between laboratories and instrument platforms, a typical concentration for deuterated acylcarnitine internal standards is in the range of 0.038 to 0.076 µM in the final extraction solution.[6]
Experimental Protocols
The following protocols are provided as a general guideline for the analysis of oleoylcarnitine in dried blood spots using LC-MS/MS with this compound as an internal standard.
Preparation of Internal Standard Working Solution
-
Reconstitute the lyophilized this compound standard with a known volume of methanol (B129727) to create a stock solution.
-
Prepare a working internal standard solution by diluting the stock solution with the extraction solvent (typically methanol) to achieve the desired final concentration (e.g., 0.05 µM). This working solution will contain other deuterated acylcarnitine and amino acid internal standards for a multiplexed assay.[11][12]
Sample Preparation from Dried Blood Spots
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. rbmb.net [rbmb.net]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Neonatal carnitine concentrations in relation to gestational age and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromsystems.com [chromsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Oleoylcarnitine-d9 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate and precise quantification of lipid species is paramount for meaningful lipidomics research. Oleoylcarnitine (B228390), an acylcarnitine, plays a crucial role in the transport of oleic acid, a monounsaturated omega-9 fatty acid, into the mitochondria for beta-oxidation. Dysregulation of oleoylcarnitine and other acylcarnitines has been implicated in various metabolic disorders, including cardiovascular disease, diabetes, and inborn errors of metabolism.
Stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based lipidomics. Oleoylcarnitine-d9, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard for the accurate quantification of endogenous oleoylcarnitine. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses. These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics research.
Quantitative Data for this compound
For accurate quantification, it is essential to know the specific mass-to-charge ratios (m/z) of the precursor and product ions for both the analyte and the internal standard. This information is used to set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or similar targeted acquisition modes.
| Compound | Chemical Formula | Exact Mass | Precursor Ion (M+H)+ | Product Ion (m/z) |
| Oleoylcarnitine | C₂₅H₄₇NO₄ | 425.3454 | 426.3527 | 85.0285 |
| This compound | C₂₅H₃₈D₉NO₄ | 434.4019 | 435.4092 | 85.0285 |
Note: The precursor ion is the protonated molecule [M+H]⁺. The characteristic product ion for acylcarnitines results from the neutral loss of the acyl chain and trimethylamine, leaving the C₄H₅O₂⁺ fragment.
Experimental Protocols
The following protocols outline the use of this compound as an internal standard for the quantification of oleoylcarnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of Acylcarnitines from Plasma/Serum
This protocol is a modification of the widely used Folch method for lipid extraction.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound internal standard solution. A final concentration of 100-500 ng/mL is a good starting point, but should be optimized for your specific application and instrument sensitivity.
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
-
Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower organic phase to a new clean glass tube, taking care not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of Acylcarnitines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of oleoylcarnitine and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the acylcarnitines. The gradient should be optimized to achieve good separation from other lipid classes. |
| Flow Rate | 0.2 - 0.4 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Oleoylcarnitine: 426.4 → 85.0This compound: 435.4 → 85.0 |
| Collision Energy | Optimize for your instrument, typically in the range of 20-40 eV. |
| Ion Source Temperature | 400 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V |
Visualizations
Fatty Acid Transport and Beta-Oxidation Pathway
The following diagram illustrates the role of carnitine in transporting long-chain fatty acids like oleic acid (as Oleoyl-CoA) into the mitochondrial matrix for subsequent beta-oxidation.
Caption: Carnitine-mediated transport of Oleoyl-CoA into the mitochondria for beta-oxidation.
Experimental Workflow for Lipidomics Analysis
This diagram outlines the key steps in a typical lipidomics workflow utilizing this compound as an internal standard.
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Application Note: A Validated LC-MS/MS Assay for the Quantification of Long-Chain Acylcarnitines in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.[1] This process, known as the carnitine shuttle, is critical for energy production, particularly during periods of fasting or prolonged exercise.[2][3] The accumulation of specific acylcarnitines in biological fluids can serve as a crucial diagnostic marker for inborn errors of metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs).[4][5][6] Consequently, the accurate and precise quantification of LCACs in plasma is vital for the diagnosis of metabolic diseases and for monitoring therapeutic interventions.
This application note provides a detailed, validated protocol for the quantification of long-chain acylcarnitines in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard method for acylcarnitine profiling.[7]
Metabolic Pathway: The Carnitine Shuttle
Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system. This process involves three key enzymatic and transport steps:
-
CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to long-chain acylcarnitines.[3][8]
-
CACT (Carnitine-Acylcarnitine Translocase): This transporter moves the newly formed acylcarnitines across the inner mitochondrial membrane into the matrix.[1][8][9]
-
CPT2 (Carnitine Palmitoyltransferase 2): Situated on the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitines back into long-chain acyl-CoAs, which then enter the β-oxidation spiral.[3][8]
Deficiencies in any of these components can lead to a build-up of long-chain acylcarnitines in the cytoplasm and subsequently in the plasma.[5]
Experimental Protocols
This section details the complete workflow for the analysis of long-chain acylcarnitines from plasma samples.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate.
-
Standards: Palmitoylcarnitine (C16), Oleoylcarnitine (C18:1), Stearoylcarnitine (C18), and their corresponding stable isotope-labeled internal standards (e.g., d3-Palmitoylcarnitine).
-
Plasma: Human plasma collected in sodium heparin tubes.[10]
-
Equipment: Centrifuge, analytical balance, vortex mixer, LC-MS/MS system.
Experimental Workflow Diagram
The overall process from sample receipt to final data analysis is outlined below.
Sample Preparation Protocol
This protocol is based on a simple protein precipitation method, which is efficient for high-throughput analysis.[11]
-
Pipette 10 µL of plasma into a clean microcentrifuge tube.[12]
-
Add 10 µL of the internal standard working solution (containing d3-C16, d3-C18:1, etc., in methanol).
-
Add 100 µL of ice-cold methanol to precipitate proteins.[12]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the resulting supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis Protocol
Chromatographic separation is essential to distinguish between isomeric acylcarnitines, which cannot be resolved by direct infusion mass spectrometry.[12][13]
-
Liquid Chromatography (LC) System: UPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration.
-
-
Mass Spectrometry (MS) System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation and Assay Validation
The assay was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) based on regulatory guidelines.[15][16]
Table 1: LC-MS/MS Parameters for Selected Long-Chain Acylcarnitines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Palmitoylcarnitine (C16) | 400.4 | 85.1 | 50 | 25 |
| d3-Palmitoylcarnitine (IS) | 403.4 | 85.1 | 50 | 25 |
| Oleoylcarnitine (C18:1) | 426.4 | 85.1 | 50 | 28 |
| d3-Oleoylcarnitine (IS) | 429.4 | 85.1 | 50 | 28 |
| Stearoylcarnitine (C18) | 428.4 | 85.1 | 50 | 28 |
| d3-Stearoylcarnitine (IS) | 431.4 | 85.1 | 50 | 28 |
Table 2: Calibration Curve and Linearity Data
Calibration curves were constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Palmitoylcarnitine (C16) | 1.0 - 200 | > 0.995 | 1/x |
| Oleoylcarnitine (C18:1) | 1.0 - 200 | > 0.996 | 1/x |
| Stearoylcarnitine (C18) | 0.5 - 100 | > 0.997 | 1/x |
Table 3: Accuracy and Precision Data (Intra- and Inter-Assay)
Accuracy and precision were assessed using quality control (QC) samples at low, medium, and high concentrations (n=6).
| Analyte | QC Level (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Palmitoylcarnitine | 3.0 (Low) | 6.8 | -4.5 | 8.2 | -5.1 |
| 50 (Mid) | 4.1 | 2.1 | 5.5 | 1.7 | |
| 150 (High) | 3.5 | 1.5 | 4.9 | 2.3 | |
| Oleoylcarnitine | 3.0 (Low) | 7.2 | -3.8 | 9.1 | -4.4 |
| 50 (Mid) | 4.5 | 3.2 | 6.0 | 2.8 | |
| 150 (High) | 3.9 | 2.0 | 5.2 | 2.5 |
Table 4: LLOQ and Stability Summary
| Analyte | LLOQ (ng/mL) | Freeze-Thaw Stability (3 cycles) | Bench-Top Stability (4h, RT) |
| Palmitoylcarnitine (C16) | 1.0 | < 10% change | < 8% change |
| Oleoylcarnitine (C18:1) | 1.0 | < 12% change | < 9% change |
| Stearoylcarnitine (C18) | 0.5 | < 11% change | < 7% change |
Conclusion
This application note describes a robust, sensitive, and validated LC-MS/MS method for the quantification of long-chain acylcarnitines in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research applications. This assay provides the necessary accuracy and precision for its use in diagnosing and monitoring patients with fatty acid oxidation disorders and for advancing research in metabolic diseases.[12][17]
References
- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faodinfocus.com [faodinfocus.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma acylcarnitines [testguide.adhb.govt.nz]
- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. msacl.org [msacl.org]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of Acylcarnitines through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The quantitative analysis of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots is a cornerstone in the diagnosis of inborn errors of metabolism, and is increasingly recognized for its importance in understanding metabolic dysregulation in complex diseases like diabetes, cardiovascular disease, and cancer.
However, the inherent physicochemical properties of acylcarnitines, particularly short-chain species, present analytical challenges for their sensitive and robust detection by mass spectrometry (MS). These challenges include poor retention on reversed-phase liquid chromatography (LC) columns and suboptimal ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the acylcarnitine molecule to improve its analytical characteristics, leading to enhanced sensitivity and chromatographic separation.
This document provides detailed application notes and protocols for several common and effective derivatization methods for the enhanced detection of acylcarnitines.
Derivatization Strategies for Acylcarnitine Analysis
Chemical derivatization of acylcarnitines primarily targets the carboxyl group to form an ester. This modification increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography, and can also improve ionization efficiency in electrospray ionization (ESI)-MS.
Butylation
Butylation is a widely used and well-established method for acylcarnitine derivatization. The process involves the esterification of the carboxyl group with butanol, typically under acidic conditions. This results in the formation of acylcarnitine butyl esters, which exhibit improved chromatographic behavior and increased sensitivity in MS analysis. Butylation is particularly effective for dicarboxylic acylcarnitines as it derivatizes both carboxyl groups, aiding in their discrimination from isobaric species.[1][2]
3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization
Derivatization with 3-nitrophenylhydrazine (3NPH) is another effective method that targets the carboxyl group of acylcarnitines. This reaction forms a hydrazone derivative, which not only enhances the signal intensity in MS but also allows for a linear elution profile on a reversed-phase column based on the length of the carbon chain.[3] This predictability in elution time is advantageous for the identification of a wide range of acylcarnitine species, including unknown or hypothetical ones.[3]
Pentafluorophenacyl Trifluoromethanesulfonate (B1224126) (PFP-Triflate) Derivatization
Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate) is a highly reactive reagent used for the derivatization of carboxyl groups. The resulting pentafluorophenacyl esters of acylcarnitines are amenable to sensitive detection by MS. This method is rapid and can be performed under mild conditions, minimizing the risk of acylcarnitine hydrolysis.[1][4]
Microwave-Assisted Tmt-PP Derivatization
A more recent advancement in derivatization is the use of microwave assistance to accelerate the reaction. The use of p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine (B1678402) (Tmt-PP) as a labeling reagent, combined with microwave heating, can significantly shorten the derivatization time from over an hour to just one minute.[5] This high-throughput approach has been shown to enhance the MS response of acylcarnitines.[5]
Quantitative Data Summary
The following tables summarize the quantitative performance of different derivatization methods for the analysis of acylcarnitines.
Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis
| Derivatization Method | Typical Signal Enhancement | Key Advantages | Considerations | Reference |
| Butylation | Increased ionization efficiency, especially for dicarboxylic species. | Well-established, robust, improves chromatographic separation. | Requires acidic conditions which may cause hydrolysis of some acylcarnitines. | [1][2] |
| 3-Nitrophenylhydrazine (3NPH) | Significant increase in signal intensity. | Produces a linear elution profile based on carbon chain length, aiding in identification. | Requires specific reagents and optimized reaction conditions. | [3] |
| PFP-Triflate | High sensitivity. | Rapid reaction under mild conditions, minimizing hydrolysis. | Reagent can be sensitive to moisture. | [1][4] |
| Microwave-Assisted Tmt-PP | Up to 4-fold enhancement in MS response. | Extremely rapid reaction time (1 minute), suitable for high-throughput analysis. | Requires specialized microwave equipment. | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Acylcarnitines
| Acylcarnitine | Derivatization Method | LOD (on column) | LOQ (on column) | Reference |
| Various | Butylation | Not explicitly stated, but sufficient for quantification in plasma and liver. | Not explicitly stated, but sufficient for quantification in plasma and liver. | [6] |
| 24 species | 3-Nitrophenylhydrazine (Isotope Labeling) | Sub- to low-femtomole levels | Not explicitly stated | |
| Various | Underivatized (UHPLC-MS/MS) | < 0.7 fmol (for most) | < 3.5 fmol (for carnitine) | [7] |
Note: Direct comparison of LOD/LOQ values across different studies can be challenging due to variations in instrumentation and experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines
This protocol is adapted from established methods for the butylation of acylcarnitines in biological samples.[1]
Materials:
-
Sample (e.g., 10 µL of plasma, dried blood spot punch)
-
Internal Standard (IS) solution containing deuterated acylcarnitines
-
n-Butanol
-
Acetyl chloride
-
Nitrogen gas supply
-
Heating block or incubator at 60-65°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma/serum: To 10 µL of sample in a microcentrifuge tube, add a known amount of the internal standard solution.
-
For dried blood spots (DBS): Punch a 3 mm disk from the DBS into a well of a 96-well plate. Add the internal standard solution.
-
-
Extraction:
-
Add 200 µL of methanol to each sample.
-
Vortex thoroughly for 1 minute to extract the acylcarnitines.
-
Centrifuge at 13,000 x g for 5 minutes to pellet proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the methanol supernatant to a clean tube or well.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
-
Derivatization:
-
Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol (e.g., 5% v/v). Caution: This reaction is exothermic and should be performed in a fume hood.
-
Add 100 µL of the freshly prepared butylation reagent to each dried sample.
-
Seal the tubes or plate and incubate at 60°C for 20 minutes with gentle shaking.
-
-
Final Drying:
-
Evaporate the butylation reagent to dryness under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried derivatized sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/water).
-
Vortex to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of Acylcarnitines
This protocol is based on a published method for the derivatization of acylcarnitines using 3NPH.[3]
Materials:
-
Extracted acylcarnitine sample (in 80% methanol)
-
3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (1 M in water)
-
Pyridine
-
Rocking platform or shaker at 30°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Ensure the acylcarnitine extract is in a suitable solvent (e.g., 80% methanol).
-
-
Derivatization Reaction:
-
To the sample extract, add the following reagents sequentially:
-
5 µL of 25 mM 3NPH solution.
-
2.5 µL of 25 mM EDC solution.
-
0.4 µL of 0.396% pyridine.
-
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.
-
-
Drying:
-
Lyophilize or evaporate the samples to dryness.
-
-
Reconstitution:
-
Reconstitute the dried derivatized sample in 30 µL of water before LC-MS analysis.
-
Visualizations
General Workflow for Acylcarnitine Analysis
Caption: General workflow for acylcarnitine analysis.
Butylation Derivatization Reaction
Caption: Butylation reaction of acylcarnitines.
Acylcarnitine Metabolism Overview
Caption: Overview of acylcarnitine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC-MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Signal Intensity of Oleoylcarnitine-d9 in LC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity for Oleoylcarnitine-d9 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound?
Low signal intensity for this compound, a common internal standard, can originate from several factors throughout the analytical workflow. The most frequent causes include:
-
Ion Suppression: This is a major concern where co-eluting matrix components from biological samples (e.g., phospholipids (B1166683), salts) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]
-
Suboptimal Sample Preparation: Inefficient extraction or failure to remove interfering substances can significantly diminish signal intensity.[1] Simple protein precipitation, while fast, may leave many matrix components in the final extract.[2][4]
-
Poor Chromatographic Conditions: A non-optimized Liquid Chromatography (LC) method can lead to poor peak shape (broadening or tailing) or, more critically, co-elution of this compound with matrix components that cause ion suppression.[1][5]
-
Inefficient Ionization: The settings of the mass spectrometer's ion source, such as temperature, gas flows, and voltages, may not be optimal for this compound, resulting in poor ion generation.[6][7]
-
Instrument Contamination: A dirty ion source is a primary cause of signal degradation over time.[1][6] Contamination can build up from sample residues and mobile phase impurities.[6]
Q2: How can I determine if ion suppression is affecting my this compound signal?
Identifying ion suppression is a critical first step. A post-extraction spike experiment is a straightforward method to assess the impact of the sample matrix on your signal.
The process involves comparing the signal of this compound in a clean solution versus its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.[2][3][5]
Q3: Which sample preparation techniques are recommended to improve signal and reduce matrix effects?
The choice of sample preparation method is a balance between sample cleanliness, throughput, and complexity. For acylcarnitines, several methods can be employed to enhance signal intensity.
| Method | Description | Signal Enhancement | Complexity | Key Considerations |
| Protein Precipitation (PPT) | A simple and fast method using organic solvents like acetonitrile (B52724) or methanol (B129727) to crash out proteins.[8][9] | Moderate | Low | May leave significant amounts of phospholipids and salts, which can cause ion suppression.[2][4] |
| Solid-Phase Extraction (SPE) | A more selective technique that uses a solid sorbent to bind and elute the analyte, providing a much cleaner extract.[4] | High | Medium | Reduces ion suppression significantly compared to PPT.[4] Requires method development to optimize sorbent and solvents. |
| Derivatization | Chemical modification of the analyte to improve its chromatographic or ionization properties. Butylation or derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3NPH) can increase ionization efficiency.[10][11][12][13] | Very High | High | Adds an extra step to the workflow and requires careful optimization to ensure complete reaction.[12] |
Q4: How can I optimize my LC method for better this compound signal?
Optimizing the chromatographic separation is key to resolving this compound from interfering matrix components.[5]
-
Column Selection: A reversed-phase C18 column is commonly and successfully used for the analysis of acylcarnitines.[9][10]
-
Mobile Phase Composition:
-
Solvents: Acetonitrile is a common organic solvent used with water.[10][14]
-
Additives: Using an acidic modifier is crucial for good peak shape and ionization in positive ESI mode. 0.1% formic acid is standard.[9][13] Adding 2-5 mM ammonium (B1175870) acetate (B1210297) can also improve ionization.[10][14]
-
Ion-Pairing Agents: While effective for retention, strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they cause severe ion suppression.[10] If needed, a very low concentration (e.g., 0.005%) of a weaker agent like heptafluorobutyric acid (HFBA) can be used.[10]
-
-
Gradient Elution: A well-designed gradient can separate the analyte from the bulk of matrix components, particularly phospholipids that often elute later in the run.[5]
Q5: What are the key MS parameters to check and optimize for this compound?
Proper tuning of the mass spectrometer is essential for maximizing sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for acylcarnitine analysis.[8][10]
-
Ion Source Parameters: Optimize key parameters by infusing a standard solution of this compound. Pay close attention to:
-
MRM Transitions: For quantification, use Multiple Reaction Monitoring (MRM). A characteristic product ion for the fragmentation of all acylcarnitines is found at m/z 85.[10] The specific precursor ion for this compound should be selected, and the collision energy must be optimized to maximize the signal of the m/z 85 fragment.
Troubleshooting Guides
Guide 1: Systematic Workflow for Low Signal Troubleshooting
When a sudden or persistent low signal is observed, a systematic approach can help isolate the problem efficiently. The following workflow guides you from the mass spectrometer back to the sample preparation.
Experimental Protocols
Protocol 1: Simple Protein Precipitation
This protocol is a fast and common method for preparing plasma or serum samples.[9][16]
-
Aliquot Sample: Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
Add Internal Standard: Add the working solution of this compound.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or 4:1 methanol:water).
-
Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate/Centrifuge: Incubate at 4°C for 10 minutes, then centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or vial for analysis.
-
Dilute (Optional): The supernatant can be diluted further with the initial mobile phase to reduce potential matrix effects.[9]
Protocol 2: Recommended Starting LC-MS Parameters
This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2.5 mM Ammonium Acetate[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 2.5 mM Ammonium Acetate[10] |
| Flow Rate | 0.4 - 0.5 mL/min[10][14] |
| Column Temperature | 40 - 50 °C[10][15] |
| Injection Volume | 1 - 5 µL[14][16] |
| Ionization Mode | ESI Positive (ESI+)[10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Precursor Ion (Q1) | m/z of this compound |
| Product Ion (Q3) | m/z 85.1 (or other optimized fragment)[10] |
| MS Parameters | Optimize capillary voltage, source temp, and gas flows via infusion.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 13. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
Technical Support Center: Quantification of Oleoylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of oleoylcarnitine (B228390) and other acylcarnitines by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of oleoylcarnitine?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as oleoylcarnitine, due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2][3] These effects can lead to inaccurate and irreproducible quantification.[1][4] In biological samples like plasma and urine, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[5][6][7][8][9]
Q2: How can I determine if my oleoylcarnitine quantification is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-extraction Spiking: This is a widely accepted method to quantitatively assess matrix effects.[1] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[1]
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation in the analyte's baseline signal indicates a matrix effect.[4][10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A co-eluting SIL-IS for oleoylcarnitine can help compensate for matrix effects. If the peak area ratio of the analyte to the SIL-IS remains constant across different lots of matrix, it suggests that the matrix effect is being effectively corrected.[11][12][13]
Q3: What are the most common sources of matrix effects in oleoylcarnitine analysis?
A3: The most common sources of matrix effects in biological samples for oleoylcarnitine analysis include:
-
Phospholipids: Glycerophosphocholines are particularly problematic and are known to cause significant ion suppression in ESI.[4][8][9]
-
Salts and Proteins: These endogenous components can also contribute to ion suppression.[1][6]
-
Other Endogenous Molecules: The complex nature of biological matrices means numerous other small molecules can co-elute and interfere with ionization.
-
Exogenous Contaminants: Substances introduced during sample collection, storage, or preparation (e.g., from plasticware) can also cause matrix effects.[3]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in oleoylcarnitine quantification.
This issue is often a primary indicator of uncompensated matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Reducing ion suppression for acylcarnitine analysis
Welcome to the technical support center for acylcarnitine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating ion suppression in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in acylcarnitine analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, in this case, acylcarnitines.[1][2] This interference reduces the signal intensity of the analytes, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility of results.[2][3] In acylcarnitine analysis, which often deals with complex biological matrices like plasma, urine, or tissue homogenates, endogenous substances such as salts, proteins, and phospholipids (B1166683) are common sources of ion suppression.[4]
Q2: I'm observing low signal intensity for my acylcarnitine analytes. What are the likely causes?
A2: Low signal intensity for acylcarnitines is a strong indicator of significant ion suppression.[3] The primary cause is the presence of interfering components from the biological sample that co-elute with your acylcarnitines and compete for ionization in the MS source.[1][5] Inadequate sample cleanup is a major contributor to this issue.[4] Other factors could include suboptimal chromatographic conditions, issues with the ionization source, or the inherent chemical properties of certain acylcarnitine species.
Q3: My quantitative results for acylcarnitines are inconsistent across replicates. What could be the issue?
A3: Inconsistent quantitative results, even when using an internal standard, suggest variable ion suppression across your samples.[3] While a stable isotope-labeled internal standard is designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between individual samples can lead to differential ion suppression.[3][6] This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation procedure.[3]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for Acylcarnitines
This guide provides a systematic approach to troubleshooting and improving the signal-to-noise ratio in your acylcarnitine analysis, primarily by addressing ion suppression.
Caption: A flowchart for systematically troubleshooting low signal-to-noise in acylcarnitine analysis.
Step 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[2][7] The goal is to remove interfering substances while efficiently recovering the acylcarnitines.
-
Protein Precipitation (PPT): This is a simple and common method, but it may not effectively remove all phospholipids and other small molecules that cause ion suppression.[5][8] Using acetonitrile (B52724) for precipitation is often better at reducing phospholipids compared to methanol.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing salts and highly polar or non-polar interferences.[4][8] A double LLE, using a non-polar solvent followed by a more polar one, can further enhance cleanup.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can significantly reduce ion suppression.[4][7]
| Sample Preparation Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation | Simple, fast, low cost. | May have incomplete removal of interferences, potential for analyte loss through co-precipitation.[5] | 84% to 112%[9] |
| Liquid-Liquid Extraction | Good for removing salts and non-polar interferences.[4] | Can be labor-intensive, may require solvent evaporation and reconstitution steps. | Analyte dependent. |
| Solid-Phase Extraction | Highly selective, excellent for removing a wide range of interferences.[4][7] | Can be more time-consuming and costly, requires method development. | >80%[3] |
Step 2: Improve Chromatographic Separation
Optimizing your liquid chromatography method can separate your acylcarnitine analytes from co-eluting matrix components, thereby reducing ion suppression.[1][2]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analytes and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, HILIC) that provides better retention and separation for acylcarnitines. A mixed-mode chromatography approach can also be effective.[10]
-
Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce matrix effects.[1]
Step 3: Consider Derivatization
Derivatization can improve the chromatographic behavior and ionization efficiency of acylcarnitines.
-
Butylation: Derivatizing acylcarnitines to their butyl esters is a common strategy that has been shown to increase ionization efficiency, particularly for dicarboxylic acylcarnitines.[11][12][13]
-
Other Derivatizing Agents: Reagents like 3-nitrophenylhydrazine (B1228671) have also been used to increase the signal intensity of acylcarnitines.[14]
Step 4: Verify Internal Standard Performance
The use of stable isotope-labeled internal standards (SIL-IS) is crucial for accurate quantification as they co-elute with the analyte and experience similar ion suppression.[7][15] Ensure that for each analyte, you have a corresponding SIL-IS, or one that has a very close retention time and similar chemical properties.[11]
Step 5: Check MS Source Parameters
While less common as the primary solution, optimizing the mass spectrometer's ion source settings can sometimes help mitigate ion suppression. Experiment with parameters such as spray voltage, gas flows, and source temperature.
Issue 2: Inconsistent Quantification and Poor Reproducibility
This guide focuses on strategies to improve the accuracy and precision of your acylcarnitine quantification.
Caption: A logical workflow for addressing inconsistent quantification in acylcarnitine analysis.
Strategy 1: Implement a Robust Internal Standard Strategy
The cornerstone of accurate quantification in the presence of matrix effects is the correct use of internal standards.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are the gold standard. Use a SIL-IS for every acylcarnitine you are quantifying.[6][15] Deuterium-labeled standards are commonly used.[6][15]
-
Co-elution: Verify that the SIL-IS co-elutes with the native analyte. This is essential for compensating for matrix effects.[11]
Strategy 2: Ensure Sample Preparation Consistency
Variability in your sample preparation process will lead to variable matrix effects and, consequently, inconsistent results.
-
Standardized Protocols: Follow a strict, standardized protocol for all samples and standards.
-
Automated Systems: If available, use automated liquid handlers to minimize human error and improve consistency.
Strategy 3: Use Matrix-Matched Calibrators
To account for matrix effects in your calibration curve, prepare your calibration standards in a matrix that is as similar as possible to your samples.[2][7]
-
Analyte-Free Matrix: If available, use an analyte-free version of your sample matrix (e.g., charcoal-stripped plasma).
-
Surrogate Matrix: If an analyte-free matrix is not available, a surrogate matrix with similar properties can be used.[6][15]
-
Standard Addition: For a smaller number of samples, the method of standard additions can be employed to correct for matrix effects in each individual sample.
| Calibration Strategy | Description | When to Use |
| Solvent-Based Calibrators | Standards are prepared in the mobile phase or a simple solvent. | Not recommended for complex matrices due to uncompensated matrix effects. |
| Matrix-Matched Calibrators | Standards are prepared in an analyte-free or surrogate biological matrix.[2][7] | The preferred method for quantitative analysis in complex matrices. |
| Standard Addition | Known amounts of the standard are added to aliquots of the actual sample. | When an appropriate matrix-matched standard is unavailable or for highly variable samples. |
Strategy 4: Evaluate the Calibration Curve
-
Linearity: Ensure your calibration curve is linear over the expected concentration range of your samples.
-
Quality Controls (QCs): Include low, medium, and high concentration QCs in your analytical run to verify the accuracy and precision of your method.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a basic method for the extraction of acylcarnitines from plasma.
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate amount of the stable isotope-labeled internal standard mix to each sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Acylcarnitine Derivatization (Butylation)
This protocol describes the butylation of acylcarnitines to improve their ionization efficiency. This procedure is adapted from methods described for acylcarnitine analysis.[12][16]
-
Sample Preparation: Perform sample extraction as described in Protocol 1, up to the evaporation step.
-
Derivatization Reagent: Prepare a solution of 3N butanolic-HCl.
-
Derivatization Reaction: Add 100 µL of 3N butanolic-HCl to the dried sample extract.
-
Incubation: Seal the tubes and incubate at 65°C for 15 minutes.
-
Evaporation: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Generic LC-MS/MS Parameters for Acylcarnitine Analysis
The following are example starting parameters for an LC-MS/MS method for underivatized acylcarnitines. Optimization will be required for your specific instrument and application.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[17]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion is the [M+H]+ of the acylcarnitine, and a common product ion is m/z 85.[11]
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Acylcarnitine Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during acylcarnitine sample preparation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common contamination issues encountered during acylcarnitine analysis.
Issue 1: Unexpected Peaks or High Background in Mass Spectrometry Data
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Plasticizer Contamination | Broad, repeating peaks in the chromatogram, often corresponding to known plasticizers like phthalates (e.g., DEHP). | - Use lab consumables made of polypropylene (B1209903) (PP) or glass. - Avoid polyvinyl chloride (PVC) and other soft plastics. - Pre-rinse all plasticware with a high-purity solvent (e.g., methanol (B129727) or acetonitrile) before use. - Include a "blank" sample (processed with all reagents and consumables but without the biological matrix) in each run to monitor for background contamination. |
| Solvent Contamination | Ghost peaks or a consistently high baseline. | - Use high-purity, LC-MS grade solvents. - Filter all solvents before use. - Prepare fresh mobile phases daily. |
| Cross-Contamination | Carryover of high-concentration samples into subsequent runs. | - Implement a rigorous wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after a high-concentration sample to check for carryover. - Optimize the chromatographic gradient to ensure all analytes elute before the end of the run. |
| Contamination from Collection Materials | Presence of compounds from collection tubes, anticoagulants, or topical creams. | - Use appropriate collection tubes (e.g., heparinized plasma is often preferred).[1] - Be aware of potential contaminants like EMLA cream, which contains prilocaine (B1678100) and lidocaine (B1675312) that can interfere with internal standards.[2] |
Troubleshooting Workflow for Unexpected Peaks:
Caption: Workflow for troubleshooting unexpected peaks.
Issue 2: Inaccurate Quantification and False Positives
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Isobaric Interference | Inability to distinguish between acylcarnitine isomers using tandem MS alone (e.g., isovalerylcarnitine (B1198194) vs. pivaloylcarnitine).[3][4] | - Utilize a chromatographic separation step (LC-MS/MS) to resolve isomers.[5][6] - For newborn screening, consider a second-tier test with LC-MS/MS for any positive results from the initial flow-injection analysis.[7] |
| Matrix Effects | Ion suppression or enhancement in the mass spectrometer due to co-eluting compounds from the biological matrix. | - Incorporate stable isotope-labeled internal standards for each analyte to normalize for matrix effects. - Optimize the sample preparation procedure to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[8] - Adjust the chromatographic method to separate analytes from the majority of matrix components. |
| Incomplete Derivatization | Low signal intensity and poor reproducibility, particularly when using derivatization methods (e.g., butyl-esterification). | - Ensure derivatization reagents are fresh and of high quality. - Optimize reaction time and temperature. - Be aware that derivatization can cause partial hydrolysis of some acylcarnitines, leading to inaccurate free carnitine values.[6] |
| Contamination from Medications/Topical Creams | False positive results for specific acylcarnitines. For example, antibiotics containing pivalic acid can lead to elevated pivaloylcarnitine (B1222081), mimicking isovaleric acidemia.[3][4][9] Creams containing neopentanoate can also cause interference.[10] | - Review the patient's medication and topical cream usage history. - Use a confirmatory test that can distinguish between the therapeutic compound and the endogenous acylcarnitine.[7] |
Logical Flow for Investigating Inaccurate Quantification:
Caption: Decision tree for addressing quantification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of plasticizer contamination in acylcarnitine analysis?
A1: The most common sources are laboratory consumables made from soft plastics like polyvinyl chloride (PVC). This includes items such as collection tubes, pipette tips, and solvent bottle caps. Phthalates, like di(2-ethylhexyl) phthalate (B1215562) (DEHP), are notorious for leaching from these materials and interfering with mass spectrometry analysis.[11][12] To mitigate this, it is highly recommended to use consumables made from polypropylene (PP) or glass and to pre-rinse all plasticware with a high-purity solvent.
Q2: How can I differentiate between isomeric acylcarnitines that have the same mass?
A2: Standard tandem mass spectrometry (MS/MS) with flow injection analysis cannot distinguish between isomers.[5][6] To resolve this, you must incorporate a chromatographic separation step before mass analysis. Liquid chromatography (LC), particularly methods like HILIC or reversed-phase, can separate isomers based on their different chemical properties, allowing for their individual detection and quantification by the mass spectrometer.[13]
Q3: My results show a false positive for isovaleric acidemia. What could be the cause?
A3: A common cause for false positives in isovaleric acidemia screening is the presence of pivaloylcarnitine, which is isobaric with the disease marker, isovalerylcarnitine.[3][4] Pivaloylcarnitine can be present in the samples of newborns whose mothers were treated with antibiotics containing pivalic acid.[3][9] Confirmation of a positive result should always involve a method that can distinguish between these two isomers, such as LC-MS/MS.[7]
Q4: Can topical creams used on a patient interfere with the analysis?
A4: Yes. For example, EMLA cream, a topical anesthetic, contains prilocaine and lidocaine. These compounds can produce signals in the mass spectrometer that overlap with the signals of isotopically labeled internal standards for short-chain acylcarnitines, leading to inaccurate quantification.[2] Similarly, moisturizing creams containing neopentanoate have been reported to cause false positives for isovaleric acidemia.[10] It is crucial to have a detailed patient history, including the use of any topical preparations.
Q5: What are the advantages of using dried blood spots (DBS) for acylcarnitine analysis?
A5: DBS samples offer several advantages, including minimally invasive collection, ease of transport and storage, and a reduced risk of certain types of contamination compared to liquid samples. The small sample volume required for DBS analysis is also a significant benefit, especially in neonatal screening.
Quantitative Data on Common Contaminants
This table summarizes quantitative information on common contaminants and their potential impact on acylcarnitine analysis.
| Contaminant | Source | Typical Concentration/Leaching Levels | Impact on Acylcarnitine Analysis |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC-containing medical devices and lab supplies.[11][12] | Can leach in significant amounts, with up to 54,600 µg reported from a neonatal expiratory filter set.[11] | Can interfere with the detection of endogenous lipids and cause ion suppression in the mass spectrometer. |
| Pivaloylcarnitine | Antibiotics containing pivalic acid.[3][9] | Can be present at concentrations high enough to cause a false positive result for isovaleric acidemia (median C5 carnitine of 2.9 µmol/L in false-positive cases).[14] | Isobaric with isovalerylcarnitine, leading to false-positive diagnoses of isovaleric acidemia if not chromatographically separated.[3][4] |
| Prilocaine and Lidocaine | EMLA topical anesthetic cream.[2] | Can produce highly intense signals at m/z 221 and 235.[2] | Interfere with the signals from isotopically labeled internal standards for propionylcarnitine (B99956) and butyrylcarnitine, preventing accurate quantification.[2] |
Experimental Protocols
Protocol 1: Acylcarnitine Extraction from Dried Blood Spots (DBS)
This protocol is a general guideline and may require optimization for specific applications.
-
Punching: Using a clean, sharp puncher, obtain a 3.2 mm disk from the dried blood spot and place it into a well of a 96-well microplate.[15]
-
Extraction: Add 100 µL of methanol containing the appropriate isotopic internal standards to each well.[15]
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.[15]
-
Filtration and Drying: Filter the extracted sample to remove the paper disk and collect the supernatant. Dry the supernatant under a stream of nitrogen at approximately 40-60°C.[15]
-
Derivatization (Optional but common for tandem MS):
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[15]
Workflow for DBS Sample Preparation:
Caption: A typical workflow for preparing acylcarnitine samples from DBS.
Protocol 2: LC-MS/MS for Isomeric Separation of Acylcarnitines
This is an example protocol and should be adapted and validated for the specific instrument and application.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is often suitable.[13]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the more hydrophobic long-chain acylcarnitines. A re-equilibration step at the initial conditions is necessary between injections.
-
Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate for 4 minutes. The total run time would be around 22 minutes.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. A precursor ion scan for m/z 85 is often used for initial identification of acylcarnitines.[5]
-
MRM Transitions: For each acylcarnitine and its internal standard, a specific precursor ion to product ion transition is monitored. The product ion at m/z 85 is a characteristic fragment for many acylcarnitines.[5]
-
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Filter paper cards contaminated with EMLA cream produce artefacts on acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Raising Awareness of False Positive Newborn Screening Results Arising from Pivalate-Containing Creams and Antibiotics in Europe When Screening for Isovaleric Acidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Stability of Oleoylcarnitine-d9 in different storage conditions
Welcome to the technical support center for Oleoylcarnitine-d9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the storage and handling of this compound.
Question 1: My this compound concentration seems to have decreased over time. What could be the cause?
Answer: A decrease in this compound concentration is likely due to degradation, primarily through hydrolysis of the ester bond, yielding oleic acid and carnitine-d9. Several factors can accelerate this process:
-
Improper Storage Temperature: Long-term storage at room temperature or even refrigeration (2-8°C) is not recommended. For optimal stability, this compound solutions should be stored at -20°C or lower.[1][2][3]
-
Incorrect Solvent pH: Acylcarnitines are susceptible to hydrolysis in neutral to basic aqueous solutions.[4] If your solvent is aqueous, ensure it is acidic (pH < 7).
-
Solvent Composition: Storing this compound in a purely aqueous solution, even if frozen, may not be ideal. Organic solvents or aqueous-organic mixtures with an acidic modifier are preferable.[5]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce variability and potentially accelerate degradation. It is advisable to aliquot stock solutions into single-use vials to minimize this effect.
Question 2: What is the recommended solvent for storing this compound?
Answer: For long-term storage, it is highly recommended to dissolve this compound in an organic solvent. Methanol (B129727) is a common and effective choice. The stability of acylcarnitines in organic solvents is significantly improved by the addition of a small amount of an organic acid, such as formic acid (e.g., 0.1%).[5] For working solutions that require an aqueous component, use a high proportion of organic solvent (e.g., 80% methanol in water) and ensure the solution is acidic.
Question 3: How long can I expect my this compound solution to be stable?
Answer: The stability of your solution is highly dependent on the storage conditions. Based on data for similar long-chain acylcarnitines, the following are general guidelines:
-
-20°C or below in an appropriate organic solvent (e.g., acidified methanol): Stable for at least several months to a year. One study on various acylcarnitines in whole blood showed stability for at least 330 days at -18°C.[1][6]
-
Refrigerated (2-8°C) in aqueous solution: Stability is significantly reduced and not recommended for long-term storage.
-
Room Temperature: Prone to rapid degradation, especially in aqueous or neutral pH solutions.[1][6]
For critical applications, it is recommended to perform your own stability assessment, a protocol for which is provided below.
Question 4: I need to prepare a working solution in a buffer for my assay. What precautions should I take?
Answer: When preparing a working solution in a buffer, consider the following:
-
pH: Use a buffer with an acidic pH (ideally pH 5-6) to minimize hydrolysis.[4]
-
Preparation Time: Prepare the working solution fresh on the day of the experiment. Avoid storing this compound in aqueous buffers for extended periods.
-
Temperature: Keep the working solution on ice or at refrigerated temperatures during the experiment to the extent possible.
Question 5: Does the deuteration (d9) affect the stability of this compound compared to the non-labeled compound?
Answer: The stability of stable-isotope labeled internal standards is generally very similar to their non-labeled counterparts.[7] Therefore, the stability recommendations for Oleoylcarnitine can be applied to this compound. The primary degradation pathway, hydrolysis of the ester bond, is not significantly affected by the deuteration on the trimethylammonium group.
Summary of Stability Data
The following tables summarize the stability of long-chain acylcarnitines under different conditions, which can be used as a proxy for this compound.
Table 1: Stability of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Observation | Reference |
| -18°C | At least 330 days | Stable | [1][6] |
| 5°C | 2 years | Gradual decay, but maintained a linear correlation | [8] |
| Room Temperature (>14 days) | Variable | Hydrolysis to free carnitine and fatty acids | [1][6] |
Table 2: General Recommendations for this compound Solution Stability
| Storage Condition | Recommended Solvent | Expected Stability | Key Considerations |
| Long-Term | Methanol or Acetonitrile with 0.1% Formic Acid | ≥ 1 year | Store at ≤ -20°C in tightly sealed glass vials. Aliquot to avoid freeze-thaw cycles. |
| Short-Term (Working Solution) | Acetonitrile/Water or Methanol/Water (acidified) | < 24 hours | Prepare fresh daily. Keep on ice or at 2-8°C during use. |
| Aqueous Buffers | Acidic pH (e.g., pH 5-6) | Very short-term (hours) | Not recommended for storage. Prepare immediately before use. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a procedure to determine the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., methanol, acetonitrile, water)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
- LC-MS/MS system
2. Procedure:
- Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Preparation of Stability Samples: Aliquot the stock solution into multiple autosampler vials.
- Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots in triplicate using a validated LC-MS/MS method. This will serve as the baseline.
- Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
- Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve an aliquot from storage. Allow it to equilibrate to room temperature.
- Analysis of Stored Sample: Analyze the stored sample in triplicate using the same LC-MS/MS method. To ensure accuracy, a freshly prepared standard solution should also be analyzed at each time point for comparison.[9]
- Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The stability is often defined as the time at which the concentration falls below a certain threshold (e.g., 90% of the initial concentration).
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Hydrolysis is the main degradation route for this compound.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3127895A1 - Acylcarnitine composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to Oleoylcarnitine-d9 and Other Internal Standards for Mass Spectrometry-Based Acylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise field of quantitative mass spectrometry, particularly within metabolomics and drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Oleoylcarnitine-d9 with other commonly used internal standards for the quantification of acylcarnitines, supported by published experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium (B1214612) (²H or D), these standards are chemically identical to the analyte but possess a different mass. This mass difference allows for their distinction by the mass spectrometer while ensuring they exhibit similar behavior to the endogenous analyte during sample processing and analysis. This co-elution and analogous ionization behavior are critical for effectively compensating for analytical variability.[1]
Data Presentation: Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in analytical method development. Below is a summary of performance characteristics for various deuterated acylcarnitine internal standards, including this compound, as reported in scientific literature. It is important to note that these values are from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Internal Standard | Analyte(s) | Matrix | Linearity (Correlation Coefficient, r²) | Recovery (%) | Precision (CV%) | Citation |
| This compound | Oleoylcarnitine and other long-chain acylcarnitines | Not specified | Not explicitly stated, but used in methods with high linearity | Not explicitly stated | Not explicitly stated | Assumed based on common use |
| Octanoylcarnitine-d3 | Acetylcarnitine, Palmitoylcarnitine | Mouse Plasma | >0.99 (for analytes) | 88.7 | Inter-day: 6.6 - 8.8 (for analytes) | [2] |
| Palmitoylcarnitine-d3 | Palmitoylcarnitine | Dried Blood Spots | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
| Isovalerylcarnitine-d9 | Isovalerylcarnitine and other short-chain acylcarnitines | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Acetylcarnitine-d3 | Acetylcarnitine | Human Serum | >0.994 | >88 | <15 | [5] |
| Propionylcarnitine-d3 | Propionylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Butyrylcarnitine-d3 | Butyrylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Hexanoylcarnitine-d3 | Hexanoylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Decanoylcarnitine-d3 | Decanoylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Dodecanoylcarnitine-d3 | Dodecanoylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Tetradecanoylcarnitine-d3 | Tetradecanoylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
| Octadecanoylcarnitine-d3 | Octadecanoylcarnitine | Human Plasma & Tissues | Not explicitly stated | Not explicitly stated | <15 (within- and between-run) | [6] |
Note: The performance of an internal standard is intrinsically linked to the specific analytical method and matrix being used. The data presented should be considered as a general guide.
Experimental Protocols
A typical workflow for the quantification of acylcarnitines using a deuterated internal standard like this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation: Protein Precipitation
This is a common method for extracting acylcarnitines from biological matrices such as plasma or serum.
-
Objective: To remove proteins that can interfere with the analysis and to extract the analytes of interest.
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard mixture (including this compound and other relevant deuterated acylcarnitines).
-
Add 400 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate the acylcarnitines chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Conditions (Example for C18 reverse-phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For acylcarnitines, a common product ion is m/z 85.0284.[7]
-
Example MRM Transitions:
-
Oleoylcarnitine: m/z transition to be determined based on the specific instrument.
-
This compound: The precursor ion will be shifted by +9 Da compared to the unlabeled analyte. The product ion may or may not be shifted depending on the location of the deuterium labels.
-
-
Mandatory Visualization
Below are diagrams illustrating key aspects of the analytical workflow and the principles of using internal standards.
Caption: Experimental workflow for acylcarnitine quantification using an internal standard.
Caption: Logical relationship of an internal standard compensating for analytical variability.
References
- 1. familiasga.com [familiasga.com]
- 2. bevital.no [bevital.no]
- 3. Restek - Chromatograms [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Acylcarnitine Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines is paramount in the diagnosis and monitoring of inherited metabolic disorders, as well as in various research and drug development applications. Ensuring the reliability and comparability of these measurements across different laboratories is a significant challenge. This guide provides an objective comparison of methodologies for acylcarnitine analysis, supported by data from external quality assurance (EQA) programs and published literature.
Data Presentation: Performance in Inter-Laboratory Comparisons
The following tables summarize quantitative data from major EQA providers, the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP). These programs are crucial for assessing the performance of laboratories and, by extension, the analytical methods they employ.
Table 1: Summary of Performance from the ERNDIM "Acylcarnitines in Serum" EQA Scheme (2022) [1]
| Analyte | Mean Recovery (%) | Overall Precision (Inter-laboratory CV, %) |
| Free Carnitine (C0) | 100 | 14.2 |
| Acetylcarnitine (C2) | 98 | 13.0 |
| Propionylcarnitine (C3) | 94 | 12.3 |
| Butyrylcarnitine (C4) | 95 | 11.5 |
| 3-OH-Butyrylcarnitine (C4-OH) | 56 | 12.9 |
| Methylmalonylcarnitine (C4-DC) | 100 | 19.0 |
| Isovalerylcarnitine (C5) | 96 | 11.0 |
| Tiglylcarnitine (C5:1) | 93 | 11.4 |
| Glutarylcarnitine (C5-DC) | 97 | 12.0 |
| Hexanoylcarnitine (C6) | 97 | 10.3 |
| Octanoylcarnitine (C8) | 98 | 10.2 |
| Decanoylcarnitine (C10) | 101 | 9.8 |
| Dodecanoylcarnitine (C12) | 132 | 10.1 |
| Myristoylcarnitine (C14) | 102 | 10.1 |
| Palmitoylcarnitine (C16) | 101 | 10.7 |
| Stearoylcarnitine (C18) | 102 | 11.4 |
| Oleoylcarnitine (C18:1) | 101 | 11.3 |
This table presents a selection of analytes from the 2022 ERNDIM report. The scheme consisted of 8 lyophilized serum samples with various amounts of added analytes.[1]
Table 2: Harmonized Proficiency Testing Results from CDC NSQAP (2019) [2]
| Metabolite | Expected Value (µM) | Raw PT Mean (µM) [Min-Max] | Harmonized PT Mean (µM) [Min-Max] |
| Acetylcarnitine (C2) | 17.15 | 15.42 [11.1–19.58] | 16.51 [14.3–17.91] |
| Butyrylcarnitine (C4) | 3.04 | 2.56 [2.21–4.09] | 2.91 [2.21–3.37] |
| Tiglylcarnitine (C5:1) | 0.76 | 0.48 [0.34–0.8] | 0.68 [0.52–1] |
| Hexanoylcarnitine (C6) | 2.71 | 2.35 [1.99–2.73] | 2.62 [2.09–4.37] |
| Myristoylcarnitine (C14) | 1.59 | 1.55 [1.17–2.08] | 1.65 [1.42–1.96] |
This table showcases a subset of data from a study harmonizing proficiency testing results from U.S. public health newborn screening laboratories. Harmonization tended to reduce the overall variation in proficiency testing data across laboratories.[2]
Table 3: Summary of Unacceptable Assessments in CDC NSQAP Proficiency Testing (2021 & 2022) [3][4]
| Analyte Screen | Unacceptable Assessments (%) 2021 | Unacceptable Assessments (%) 2022 |
| Arginine | 0.6 | 1.5 |
| Citrulline | 0.6 | 1.1 |
| Leucine | 0.9 | 0.5 |
| Methionine | 0.0 | 0.2 |
| Phenylalanine | 0.0 | 0.0 |
| Succinylacetone | 0.0 | 0.2 |
| Tyrosine | 0.2 | 0.2 |
This table provides the percentage of unacceptable assessments for selected analytes in the CDC's proficiency testing program for domestic laboratories, highlighting a high level of overall performance.[3][4]
Experimental Protocols
The majority of laboratories performing acylcarnitine analysis utilize tandem mass spectrometry (MS/MS).[5] Methodological variations, however, exist in sample preparation and the use of liquid chromatography.
Method 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) with Butyl-Ester Derivatization
This is a widely used high-throughput method, particularly in newborn screening.
-
Sample Preparation:
-
A small volume of plasma or a dried blood spot punch is extracted with a solvent (typically methanol (B129727) or acetonitrile) containing a mixture of stable isotope-labeled internal standards.[6]
-
The extract is then subjected to derivatization to form butyl esters of the acylcarnitines.[5] This is achieved by heating the sample with butanolic-HCl.
-
The derivatized sample is evaporated to dryness and reconstituted in a solvent suitable for injection into the mass spectrometer.
-
-
Mass Spectrometry:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides greater specificity by separating isomeric and isobaric acylcarnitines that cannot be distinguished by FIA-MS/MS.
-
Sample Preparation:
-
Similar to the FIA-MS/MS method, plasma or dried blood spots are extracted with an organic solvent containing internal standards.
-
Derivatization may or may not be performed. Some methods analyze the underivatized acylcarnitines.[7]
-
-
Liquid Chromatography:
-
The sample extract is injected into a liquid chromatography system.
-
Various column chemistries can be used, including reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC), to separate the different acylcarnitine species based on their physicochemical properties.[8]
-
A gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is used.
-
-
Mass Spectrometry:
-
The eluent from the LC system is introduced into the tandem mass spectrometer.
-
Detection is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[9]
-
Mandatory Visualization
Caption: A flowchart of a typical inter-laboratory comparison for acylcarnitine measurements.
Caption: Key factors contributing to variability in inter-laboratory acylcarnitine measurements.
References
- 1. erndimqa.nl [erndimqa.nl]
- 2. researchgate.net [researchgate.net]
- 3. cdc.gov [cdc.gov]
- 4. cdc.gov [cdc.gov]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. familiasga.com [familiasga.com]
- 8. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Internal Standards in the Accurate Quantification of Oleoylcarnitine
A Comparison Guide for Researchers in Drug Development and Metabolic Studies
In the precise world of biomedical research and drug development, the accurate quantification of endogenous molecules is paramount. Oleoylcarnitine (B228390), a long-chain acylcarnitine, is a key biomarker in studies of fatty acid metabolism and its associated disorders. Its reliable measurement is critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards for accuracy and precision. This guide provides a comparative overview of the use of Oleoylcarnitine-d9 as an internal standard and discusses alternative approaches, supported by experimental data and detailed protocols.
The Principle of Stable Isotope Dilution and its Impact on Accuracy
The most robust method for correcting analytical variability in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This allows it to be distinguished by the mass spectrometer. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. By tracking the ratio of the analyte to the SIL-IS, any loss of analyte during extraction, derivatization, or ionization can be effectively corrected, leading to highly accurate and precise quantification.
The choice of the SIL-IS is critical. Ideally, the internal standard should co-elute with the analyte and exhibit the same ionization efficiency and fragmentation pattern. For oleoylcarnitine, a common choice is a deuterated form, such as this compound. The "-d9" signifies the presence of nine deuterium atoms, which provides a significant mass shift from the endogenous molecule, preventing isotopic interference.
Performance Comparison: this compound and Alternatives
While direct head-to-head comparative studies for various deuterated forms of oleoylcarnitine are scarce in publicly available literature, the principles of stable isotope dilution and findings from broader studies on acylcarnitines and long-chain fatty acids allow for an informed comparison. The primary alternatives to this compound would be other deuterated versions (e.g., Oleoylcarnitine-d3) or a structurally similar acylcarnitine with a different chain length.
Key Considerations for Internal Standard Selection:
-
Degree of Deuteration: A higher degree of deuteration (like -d9) is generally preferred as it minimizes the risk of isotopic overlap with the analyte's natural isotopic distribution.
-
Structural Similarity: The internal standard should be as structurally identical to the analyte as possible to ensure similar behavior during sample preparation and analysis. The use of a different acylcarnitine as an internal standard can lead to differences in extraction recovery and ionization efficiency, potentially introducing bias and increasing measurement variability.[1]
-
Isotopic Stability: The deuterium labels should be in positions that are not susceptible to exchange during sample processing.
-
Correction for Matrix Effects: Deuterium-labeled internal standards are effective in correcting for matrix effects, which are a common source of inaccuracy in bioanalytical methods.[2][3] Some studies suggest that ¹³C and ¹⁵N-labeled standards may offer even better correction than deuterated analogs.[2]
The following table summarizes typical performance data for the quantification of long-chain acylcarnitines using various stable isotope-labeled internal standards, extracted from published literature. This data provides an indication of the accuracy and precision that can be achieved with these methods.
| Analyte | Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | LOQ | Citation |
| Palmitoylcarnitine | d3-Palmitoylcarnitine | Mouse Plasma | 89.2 - 102.5 | 2.5 - 11.2 | 1 ng/mL | [4] |
| Various Acylcarnitines | d3-Hexanoylcarnitine, d3-Stearoylcarnitine | Human Urine | 87.8 - 103 (Matrix Effect Correction) | < 14.8 | 0.1 µmol/L | [3] |
| Various Acylcarnitines | d3 and d9 labeled standards | Urine | N/A | N/A | 1.5 - 7.5 ng/mL (on-column) | [5] |
| Long-chain fatty acids | Various deuterated standards | Human Plasma | Median Bias: 1.76% | Median Increase in Variance: 141% (when using alternative IS) | N/A | [1] |
This table presents a summary of performance data from different studies and is intended for comparative purposes. Direct comparison between studies should be made with caution due to variations in methodology and instrumentation.
Experimental Protocols
A validated and robust experimental protocol is fundamental for achieving high-quality quantitative data. Below is a typical workflow and detailed methodology for the quantification of oleoylcarnitine in a biological matrix using LC-MS/MS with a deuterated internal standard.
Experimental Workflow for Oleoylcarnitine Quantification
Caption: A typical experimental workflow for the quantification of Oleoylcarnitine.
Detailed Methodology
1. Sample Preparation
-
Materials: Biological sample (e.g., 50 µL plasma), this compound internal standard solution (in methanol), ice-cold methanol (B129727).
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add the biological sample.
-
Add a precise volume of the this compound internal standard solution to achieve a final concentration appropriate for the expected analyte levels.
-
Add ice-cold methanol (typically 4 volumes of the sample volume) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial LC mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute oleoylcarnitine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oleoylcarnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized based on the instrument).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous oleoylcarnitine and the this compound internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using standards of known oleoylcarnitine concentrations prepared with the same fixed concentration of the internal standard.
-
Determine the concentration of oleoylcarnitine in the unknown samples by interpolating their peak area ratios against the calibration curve.
Decision-Making for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting an internal standard for Oleoylcarnitine quantification.
Conclusion
The accurate and precise quantification of Oleoylcarnitine is essential for advancing our understanding of metabolic diseases and for the development of new therapeutics. The use of a stable isotope-labeled internal standard, such as this compound, within a well-validated LC-MS/MS method is the most reliable approach to achieve high-quality data. While direct comparative data for different deuterated oleoylcarnitine standards is limited, the principles of isotope dilution mass spectrometry strongly favor the use of a highly deuterated, structurally identical internal standard. Researchers should carefully consider the available options and thoroughly validate their chosen method to ensure the integrity and reproducibility of their findings. By following the detailed protocols and decision-making frameworks provided in this guide, researchers can be more confident in the accuracy of their oleoylcarnitine quantification.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. waters.com [waters.com]
A Head-to-Head Battle for Oleoylcarnitine Analysis: Tandem vs. High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of oleoylcarnitine (B228390) (C18:1), a key long-chain acylcarnitine, is paramount. This guide provides an objective comparison of two powerful analytical techniques—tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS)—for oleoylcarnitine analysis, supported by experimental data and detailed protocols.
The choice between tandem MS and high-resolution MS for oleoylcarnitine analysis hinges on the specific requirements of the study. Tandem MS, particularly when coupled with liquid chromatography (LC-MS/MS), has long been the gold standard for targeted quantification due to its exceptional sensitivity and specificity. Conversely, high-resolution MS has emerged as a powerful tool for both targeted and untargeted analysis, offering the advantage of high mass accuracy and the ability to retrospectively analyze data for other compounds of interest.
Quantitative Performance: A Comparative Overview
The following table summarizes the key quantitative performance parameters for the analysis of oleoylcarnitine using tandem MS and high-resolution MS, based on published literature.
| Parameter | Tandem Mass Spectrometry (LC-MS/MS) | High-Resolution Mass Spectrometry (LC-HRMS) |
| Limit of Detection (LOD) | < 0.7 fmol to ~0.5 ng/mL[1] | Data not consistently reported for oleoylcarnitine, but generally in the low ng/mL to high pg/mL range. |
| Limit of Quantification (LOQ) | 2.4 ng/mL[2] | Specific LOQ for oleoylcarnitine not readily available in comparative studies. |
| **Linearity (R²) ** | > 0.99[1] | Typically > 0.99 |
| Precision (%CV) | < 15%[1] | Generally < 15-20% |
| Accuracy (%RE) | < 20%[1] | Generally within ±15-20% |
It is important to note that direct head-to-head comparisons of the quantitative performance of tandem MS and HRMS for oleoylcarnitine are limited in the literature. The data presented for tandem MS is well-established and consistently reported across various studies. While HRMS is capable of sensitive quantification, specific and validated LOD/LOQ values for oleoylcarnitine are not as frequently published in a comparative context.
Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a representative example for the targeted quantification of oleoylcarnitine using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d3-oleoylcarnitine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Oleoylcarnitine: Precursor ion (m/z) 426.4 → Product ion (m/z) 85.1.
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
High-Resolution Mass Spectrometry (LC-HRMS) Method
This protocol provides a general framework for the analysis of oleoylcarnitine using an Orbitrap or Q-TOF mass spectrometer.
1. Sample Preparation:
-
The sample preparation procedure is identical to the one described for the tandem MS method.
2. Liquid Chromatography:
-
The LC conditions are generally the same as for the tandem MS method to ensure good chromatographic separation.
3. Mass Spectrometry (Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan with a resolving power of ≥ 70,000 (for Orbitrap) or ≥ 40,000 (for Q-TOF).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Data can be acquired in either targeted (e.g., Parallel Reaction Monitoring - PRM) or untargeted mode. For quantification, a narrow mass window (e.g., ±5 ppm) is extracted for the accurate mass of oleoylcarnitine.
Visualizing the Methodologies
To better understand the analytical workflows, the following diagrams illustrate the key steps in each process.
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acylcarnitine Extraction: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of acylcarnitines is crucial for understanding metabolic pathways and identifying potential biomarkers for various diseases. The choice of extraction method significantly impacts the recovery, reproducibility, and overall quality of the analytical results. This guide provides an objective comparison of the most common extraction methods for acylcarnitines—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Acylcarnitine Extraction Methods
The selection of an appropriate extraction method depends on the specific acylcarnitine species of interest, the biological matrix, and the desired analytical performance. The following table summarizes the key performance metrics for each method.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning of analytes between a solid and a liquid phase. | Separation based on the differential solubility of analytes in two immiscible liquid phases. | Removal of proteins by inducing their precipitation with a solvent or acid. |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally high (80-105%)[1][2] | Dependent on solvent and acylcarnitine chain length (>80% for C8-C18)[2] | Good for a broad range of analytes, but can be affected by co-precipitation. |
| Reproducibility (CV%) | Excellent (<15%)[1] | Good | Good (<15%)[3] |
| Sample Throughput | Moderate (can be automated) | Low to Moderate | High |
| Cost | Moderate to High | Low | Low |
| Best Suited For | Cleaner extracts, analysis of low-abundance acylcarnitines, and applications requiring high sensitivity.[1][4] | Extraction of specific acylcarnitine chain lengths, particularly medium to long-chain.[2] | High-throughput screening and analysis of relatively abundant acylcarnitines.[3] |
| Common Matrices | Plasma, Urine[1][4] | Urine[2] | Plasma, Dried Blood Spots[3][5] |
The Role of Acylcarnitines in Cellular Metabolism
Acylcarnitines are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[6] The carnitine shuttle, which facilitates this transport, involves a series of enzymatic reactions. Dysregulation of this pathway is associated with various metabolic disorders.
Caption: The Carnitine Shuttle and its role in fatty acid β-oxidation.
Experimental Workflow for Acylcarnitine Analysis
A typical workflow for the analysis of acylcarnitines from biological samples involves several key steps, from sample preparation to data analysis. The choice of extraction method is a critical decision within this workflow.
Caption: A generalized experimental workflow for acylcarnitine analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three primary acylcarnitine extraction techniques.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that yields clean extracts, making it ideal for applications requiring high sensitivity. Cation-exchange SPE is commonly used for acylcarnitine extraction due to the positively charged quaternary amine of carnitine.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or urine, add an internal standard solution.
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold methanol (B129727), vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
SPE Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., PRS, 500 mg) by washing with 3 mL of methanol followed by 3 mL of 35 mL/L methanolic HCl.[7]
-
Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated urine sample) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of methanol to remove interfering substances.
-
Elution: Elute the acylcarnitines with 2 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids. The choice of solvent is critical and depends on the chain length of the acylcarnitines of interest.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard.
-
pH Adjustment (optional but recommended for certain chain lengths): For short to medium-chain acylcarnitines (C2-C12), acidify the urine to a pH of 1-2 with HCl. For long-chain acylcarnitines (C10-C18), no pH adjustment is necessary.[2]
-
Solvent Addition:
-
Extraction: Vortex the mixture for 1-2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the acylcarnitines.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in an appropriate solvent for analysis.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.[8]
Protocol:
-
Sample Pre-treatment: To 50 µL of plasma, add an internal standard solution.
-
Solvent Addition: Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is recommended).[8]
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.
-
Evaporation and Reconstitution (optional): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.[3]
Conclusion
The choice of extraction method for acylcarnitines should be guided by the specific research question, the available instrumentation, and the desired balance between sample throughput, selectivity, and cost. For high-throughput screening, protein precipitation offers a rapid and straightforward approach. For studies requiring high sensitivity and the analysis of low-abundance acylcarnitines, solid-phase extraction is the preferred method due to its high selectivity and ability to produce cleaner extracts. Liquid-liquid extraction provides a cost-effective alternative for the selective extraction of medium to long-chain acylcarnitines. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate technique to achieve reliable and accurate quantification of acylcarnitines in their studies.
References
- 1. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
The Gold Standard Debate: Oleoylcarnitine-d9 vs. C13-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of internal standard is a critical decision that directly impacts data integrity. In the analysis of acylcarnitines, such as oleoylcarnitine (B228390), stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison between deuterium-labeled (Oleoylcarnitine-d9) and carbon-13-labeled (¹³C) internal standards, supported by experimental principles and data from analogous compounds, to inform the selection of the most appropriate standard for robust and reliable bioanalytical methods.
The ideal internal standard should exhibit physicochemical properties identical to the analyte, ensuring it experiences the same fate during sample preparation, chromatography, and ionization in the mass spectrometer.[1] While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, subtle but significant differences in their fundamental properties can lead to disparate analytical performance.[2]
Key Performance Parameters: A Comparative Analysis
The superiority of ¹³C-labeled internal standards over their deuterated counterparts is well-documented in the scientific literature, primarily owing to two key factors: chromatographic co-elution and isotopic stability.[1][3]
Chromatographic Co-elution: Deuterium-labeled standards, including this compound, often exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] This phenomenon, known as the "isotope effect," arises from the stronger C-²H bond compared to the C-¹H bond.[4] This chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at their respective elution times.[1] In contrast, ¹³C-labeled standards have a negligible isotope effect on retention time, ensuring near-perfect co-elution with the analyte.[1] This co-elution is crucial for accurate compensation of matrix effects, especially in complex biological matrices like plasma.[1]
Isotopic Stability: Deuterium (B1214612) labels, particularly those on exchangeable sites (-OH, -NH), can be susceptible to back-exchange with protons from the solvent or matrix.[5] While the deuterium atoms in this compound are on the oleoyl (B10858665) chain and thus not readily exchangeable, the potential for in-source fragmentation and hydrogen-deuterium exchange can still introduce variability.[5] ¹³C labels, being integral to the carbon skeleton of the molecule, are highly stable and not prone to exchange under typical bioanalytical conditions, ensuring the integrity of the internal standard throughout the analytical workflow.[5]
Data Presentation: Performance Metrics
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Class | Mean Bias (%) | Standard Deviation (%) / Coefficient of Variation (CV%) | Key Findings |
| Deuterated (²H) | Various | 96.8 | 8.6 | Can lead to inaccuracies due to imperfect retention time match.[1] |
| ¹³C-Labeled | Various | 100.3 | 7.6 | Demonstrates improved accuracy and precision. [1] |
| Deuterated (²H) | Lipids | - | Higher CV% | - |
| ¹³C-Labeled | Lipids | - | Significantly reduced CV% | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation. [1][6] |
Table 2: Comparison of Chromatographic and Isotopic Properties
| Feature | Deuterated (e.g., this compound) | ¹³C-Labeled Internal Standard | Rationale & Implications for Oleoylcarnitine Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (elutes earlier).[1] | Excellent co-elution with the native analyte.[1] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Can be susceptible to back-exchange, though less likely for labels on a carbon chain.[5] | Highly stable with no risk of isotopic exchange.[5] | ¹³C-labeling ensures the integrity of the internal standard throughout sample preparation, storage, and analysis.[5] |
| Potential for Isotopic Interference | Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[5] | Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the ~1.1% natural abundance of ¹³C.[5] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[5] |
| Cost | Generally less expensive and more widely available.[3] | Typically higher due to more complex synthesis.[3] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of oleoylcarnitine in human plasma using a stable isotope-labeled internal standard. These protocols can be adapted for either this compound or a ¹³C-labeled oleoylcarnitine.
Protocol 1: Sample Preparation - Protein Precipitation
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled oleoylcarnitine at a concentration of 1 µM in acetonitrile) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Oleoylcarnitine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z + 9) -> Product ion (m/z)
-
¹³C-Oleoylcarnitine (e.g., ¹³C₆): Precursor ion (m/z + 6) -> Product ion (m/z)
-
Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used.
Mandatory Visualization
The following diagrams illustrate the analytical workflow and the key differences in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Caption: A typical bioanalytical workflow for the quantification of oleoylcarnitine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Evaluating the Isotopic Purity of Oleoylcarnitine-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based research. Oleoylcarnitine-d9, a deuterated analog of the endogenous long-chain acylcarnitine, is frequently employed as an internal standard in metabolomics and clinical research to ensure the precise measurement of its unlabeled counterpart. The accuracy of these measurements is fundamentally dependent on the isotopic purity of the labeled standard. This guide provides a framework for evaluating and comparing the isotopic purity of this compound from different sources, supported by detailed experimental protocols and data presentation.
Comparative Analysis of this compound Isotopic Purity
To ensure the reliability of experimental results, it is crucial to independently verify the isotopic purity of commercially available deuterated standards. The following table presents a hypothetical comparison of this compound from three fictional suppliers, based on experimental determination using high-resolution mass spectrometry (HRMS).
| Parameter | Supplier A | Supplier B | Supplier C |
| Reported Isotopic Purity (%) | 99.5 | 99.0 | 98.0 |
| Experimentally Determined Isotopic Purity (%) | 99.6 ± 0.1 | 98.8 ± 0.2 | 97.5 ± 0.3 |
| Chemical Purity (by LC-MS, %) | >99.0 | >98.0 | >99.0 |
| Relative Abundance of Key Isotopologues (%) | |||
| d9 | 99.60 | 98.80 | 97.50 |
| d8 | 0.25 | 0.85 | 1.80 |
| d7 | 0.10 | 0.25 | 0.50 |
| d0 (unlabeled) | <0.05 | <0.10 | <0.20 |
Experimental Protocols
The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS), which can resolve the mass difference between different isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of deuterium (B1214612) labeling and assess overall structural integrity.[1]
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general steps for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
b. LC-HRMS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Oleoylcarnitine from potential impurities.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 400-450).
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion current across the chromatographic peak.
-
c. Data Analysis:
-
Extract the mass spectrum across the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic peak of the fully deuterated species (d9) and the peaks of the lower isotopologues (d8, d7, etc.) as well as the unlabeled (d0) compound.
-
Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all related isotopologues. A common method involves integrating the ion intensities of each isotopic peak.[1][2]
-
Corrections for the natural abundance of isotopes (e.g., 13C) should be applied for highly accurate measurements.[3][4]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to confirm the absence of protons at the deuterated positions and to assess the overall chemical purity.
a. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., methanol-d4).
b. NMR Analysis:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectrum to confirm the disappearance of signals corresponding to the protons that have been replaced by deuterium.
-
Integrate the remaining signals to quantify any residual non-deuterated species and other impurities.[5]
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of Oleoylcarnitine, the following diagrams are provided.
Caption: Experimental workflow for isotopic purity determination.
Caption: Role of Oleoylcarnitine in cellular metabolism.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative studies. This guide provides a comprehensive framework for researchers to evaluate and compare the quality of deuterated standards from different suppliers. By implementing rigorous analytical methods such as HRMS and NMR, laboratories can ensure the integrity of their internal standards and, consequently, the reliability of their scientific findings. It is recommended to perform in-house validation of isotopic purity for each new batch of labeled compounds to maintain the highest standards of data quality.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Acylcarnitine Reference Standards for Assay Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines is crucial for the diagnosis and monitoring of inborn errors of metabolism, as well as for research in various fields including drug development and metabolic disorders. The validation of analytical methods, particularly tandem mass spectrometry (MS/MS) assays, relies on the availability of high-quality reference standards. This guide provides a comparative overview of commercially available acylcarnitine reference standards, detailed experimental protocols for assay validation, and visualizations to aid in understanding the underlying biochemistry and analytical workflows.
Comparison of Commercially Available Acylcarnitine Reference Standards
The selection of an appropriate reference standard is a critical first step in the validation of an acylcarnitine assay. Several reputable vendors offer a variety of standards, ranging from individual compounds to comprehensive kits. The following tables summarize the key features of some of the most widely used reference standard kits.
Table 1: Comparison of Multi-Analyte Acylcarnitine Reference Standard Kits
| Feature | Cambridge Isotope Laboratories (CIL) - NSK-B | Cerilliant - Acylcarnitines Mix Stable Isotope Labeled |
| Product Name | NSK-B Free Carnitine and Acylcarnitine Reference Standards | Acylcarnitines Mix Stable Isotope Labeled solution |
| Analytes Included | 8 isotopically labeled carnitines and acylcarnitines | 13 isotopically labeled carnitines and acylcarnitines |
| Formulation | Dry mixture in vials | Solution in methanol (B129727):1% aqueous formic acid (90:10) |
| Intended Use | Internal standards for MS/MS screening | Internal standard mix for MS/MS applications |
| Key Components | 2H9-Carnitine, 2H3-Acetylcarnitine, 2H3-Propionylcarnitine, 2H3-Butyrylcarnitine, 2H9-Isovalerylcarnitine, 2H3-Octanoylcarnitine, 2H9-Myristoylcarnitine, 2H3-Palmitoylcarnitine[1][2][3]. | Acetyl-L-carnitine (N-methyl-D3), Butyryl-L-Carnitine-(N-Methyl-D3), L-Carnitine (trimethyl-D9), Decanoyl-L-Carnitine-(N-methyl-D3), Glutaryl-L-Carnitine-(N-Methyl-D3) Lithium Salt, Hexanoyl-L-Carnitine-(N-methyl-D3), Isovaleryl-DL-Carnitine-(N,N,N-trimethyl-d9), Lauroyl-L-Carnitine-(N,N,N-Trimethyl-D9), Myristoyl-L-Carnitine-(N,N,N-trimethyl-D9), Octanoyl-L-Carnitine-(N-Methyl-D3), Palmitoyl-L-Carnitine (N-Methyl-D3), Propionyl-L-Carnitine-(N-Methyl-D3), Stearoyl-L-Carnitine-(N-methyl-D3)[4][5]. |
| Purity | High chemical purity. | Certified Reference Material. |
| Stability | Stability data is being obtained; recommended to discard working solution after ~1 month[1][3]. Stored at -18°C, acylcarnitines are stable for at least 330 days[6]. | Store at -70°C[4]. |
Table 2: Concentrations of Analytes in CIL NSK-B Reference Standard
| Analyte | Concentration (nmol/mL) after reconstitution in 1 mL |
| 2H9-Carnitine (free carnitine, CN) | 152.0 |
| 2H3-Acetylcarnitine (C2) | 38.0 |
| 2H3-Propionylcarnitine (C3) | 7.6 |
| 2H3-Butyrylcarnitine (C4) | 7.6 |
| 2H9-Isovalerylcarnitine (C5) | 7.6 |
| 2H3-Octanoylcarnitine (C8) | 7.6 |
| 2H9-Myristoylcarnitine (C14) | 7.6 |
| 2H3-Palmitoylcarnitine (C16) | 15.2 |
| Data sourced from CK Isotopes product information for CIL NSK-B[1][3]. |
Table 3: Concentrations of Analytes in Cerilliant Acylcarnitines Mix Stable Isotope Labeled Solution
| Analyte | Concentration (µg/mL) |
| Acetyl-L-carnitine (N-methyl-D3) inner salt | 64 |
| Butyryl-L-Carnitine-(N-Methyl-D3) | 6 |
| L-Carnitine (trimethyl-D9) inner salt | 64 |
| Decanoyl-L-Carnitine-(N-methyl-D3) | 6 |
| Glutaryl-L-Carnitine-(N-Methyl-D3) Lithium Salt | 15 |
| Hexanoyl-L-Carnitine-(N-methyl-D3) | 6 |
| Isovaleryl-DL-Carnitine-(N,N,N-trimethyl-d9) | 6 |
| Lauroyl-L-Carnitine-(N,N,N-Trimethyl-D9) | 6 |
| Myristoyl-L-Carnitine-(N,N,N-trimethyl-D9) | 6 |
| Octanoyl-L-Carnitine-(N-Methyl-D3) | 6 |
| Palmitoyl-L-Carnitine (N-Methyl-D3) | 20 |
| Propionyl-L-Carnitine-(N-Methyl-D3) | 10 |
| Stearoyl-L-Carnitine-(N-methyl-D3) | 12 |
| Data sourced from Sigma-Aldrich product information for Cerilliant A-142[4][5]. |
Experimental Protocols for Acylcarnitine Assay Validation
A robust and reliable acylcarnitine assay requires a thorough validation process. The following is a general protocol for the validation of an LC-MS/MS method for the quantification of acylcarnitines in biological matrices, such as plasma or dried blood spots (DBS).
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard mixture.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex for 10 seconds and incubate at room temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes[7].
-
Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase[7].
-
-
Dried Blood Spots (DBS):
-
Punch a 3.5 mm disc from the DBS into a 96-well plate.
-
Add 200 µL of extraction solution (typically methanol containing the internal standard mixture).
-
Incubate for 30 minutes at room temperature with shaking.
-
Transfer the extract to a new plate and evaporate to dryness under a stream of warm air.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase[8].
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
3. Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, CLSI):
-
Linearity: Analyze a series of calibration standards at a minimum of five different concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy (percent bias) and precision (coefficient of variation, CV) should be within ±15% (±20% at the lower limit of quantification, LLOQ)[12].
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components by analyzing blank matrix samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of acylcarnitines in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles[6].
Visualizing Key Concepts
To facilitate a deeper understanding, the following diagrams illustrate the fatty acid β-oxidation pathway, a typical experimental workflow for acylcarnitine analysis, and a decision-making guide for selecting the appropriate reference standard.
Caption: Fatty Acid β-Oxidation Pathway.
Caption: Acylcarnitine Analysis Workflow.
Caption: Decision Guide for Reference Standard Selection.
References
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. ckisotopes.com [ckisotopes.com]
- 4. mdpi.com [mdpi.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. zivak.com [zivak.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oleoylcarnitine-d9: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for Oleoylcarnitine-d9, a deuterated acylcarnitine used in metabolic research.
This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), is recognized as a substance that can cause skin and eye irritation.[1][2] Therefore, appropriate disposal practices are necessary to mitigate any potential risks to personnel and the environment. The following procedures are based on general laboratory safety protocols and information derived from safety data sheets (SDS).
I. Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents its release into the environment and ensures the safety of all laboratory and support staff.
Step 1: Waste Identification and Segregation
-
Isolate this compound waste: Keep waste containing this compound separate from other chemical waste streams, especially from hazardous materials.
-
Segregate from general lab trash: Do not dispose of this compound directly into standard laboratory trash bins that are handled by custodial staff.[3]
Step 2: Containment and Labeling
-
Use appropriate containers: Place solid this compound waste into a well-sealed, durable container to prevent leakage or the creation of dust.[3] Liquid waste should be stored in a sealed, leak-proof container.
-
Label the container clearly: The label should legibly state "this compound Waste" and include the approximate quantity.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS office: This is a critical step. Your EHS department will provide specific instructions based on local, state, and federal regulations. They will determine the final disposal route.
-
Provide the SDS: Have the Safety Data Sheet for this compound available for the EHS office to review.
Step 4: Final Disposal
-
Follow EHS instructions: The EHS office will direct you on whether the contained waste can be disposed of in a specific non-hazardous waste stream or if it requires collection by a specialized waste management service.
-
Do not discharge to drains: Unless explicitly approved by your EHS department, do not dispose of this compound down the drain.[2][3]
III. Disposal of Empty Containers
Containers that have held this compound should be managed as follows to ensure they are free of residual chemical.
Experimental Protocol: Triple Rinsing of Empty Containers
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the empty container, ensuring all interior surfaces are wetted.
-
Seal and Agitate: Securely cap the container and shake it to rinse the interior thoroughly.
-
Collect Rinsate: Pour the rinsate into a designated chemical waste container for proper disposal.
-
Repeat: Perform the rinsing procedure two more times for a total of three rinses.
-
Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original product label.
-
Final Disposal: The triple-rinsed, unlabeled container can typically be disposed of in the regular trash or recycling, as per institutional guidelines.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
